Product packaging for 3-Ethylphenylboronic acid(Cat. No.:CAS No. 90555-65-0)

3-Ethylphenylboronic acid

Cat. No.: B1591091
CAS No.: 90555-65-0
M. Wt: 149.98 g/mol
InChI Key: JIMVRUCDZGFJRE-UHFFFAOYSA-N
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Description

3-Ethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BO2 B1591091 3-Ethylphenylboronic acid CAS No. 90555-65-0

Properties

IUPAC Name

(3-ethylphenyl)boronic acid
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InChI

InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMVRUCDZGFJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586043
Record name (3-Ethylphenyl)boronic acid
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Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90555-65-0
Record name (3-Ethylphenyl)boronic acid
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Record name 90555-65-0
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Foundational & Exploratory

3-Ethylphenylboronic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Ethylphenylboronic Acid for Pharmaceutical Research and Development

Introduction

This compound is a versatile organoboron compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a wide array of pharmacologically active molecules. The ethyl substituent at the meta position of the phenyl ring provides a valuable lipophilic handle for modulating the physicochemical properties of drug candidates, such as solubility, metabolic stability, and target binding affinity.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis. By understanding the nuances of its preparation, researchers can confidently incorporate this valuable building block into their synthetic strategies for the discovery and development of novel therapeutics.

Core Synthesis Protocols: The Grignard Reaction as the Method of Choice

While several methods exist for the synthesis of arylboronic acids, the Grignard reaction remains the most common, scalable, and cost-effective approach for preparing this compound.[1] This method involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then acts as a potent nucleophile to attack a trialkyl borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid.

Mechanistic Insights

The synthesis of this compound via the Grignard reaction proceeds through three key steps:

  • Formation of the Grignard Reagent: 3-Bromoethylbenzene is reacted with magnesium metal in an anhydrous etheral solvent, typically tetrahydrofuran (THF) or diethyl ether. The magnesium inserts into the carbon-bromine bond to form 3-ethylphenylmagnesium bromide. This step is critical and requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[2][3]

  • Nucleophilic Attack on a Borate Ester: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This results in the formation of a boronate ester intermediate.

  • Hydrolysis: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) to hydrolyze the boronate ester, yielding this compound.[4]

Grignard_Mechanism A 3-Bromoethylbenzene Grignard 3-Ethylphenylmagnesium bromide (Grignard Reagent) A->Grignard + Mg (in THF) Mg Mg Intermediate Boronate Ester Intermediate Grignard->Intermediate + Trialkyl Borate Borate Trialkyl Borate (e.g., B(OR)3) Product This compound Intermediate->Product + H3O+ (Hydrolysis) Byproduct Mg(OH)Br + 3ROH Intermediate->Byproduct H3O H3O+

Mechanism of Grignard Reaction for this compound Synthesis.
Critical Parameters and Rationale

  • Starting Material: 3-Bromoethylbenzene is the preferred starting material over 3-chloroethylbenzene due to the higher reactivity of the carbon-bromine bond, which facilitates the formation of the Grignard reagent.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as its etheric oxygens can coordinate with the magnesium atom, stabilizing the Grignard reagent.[5]

  • Temperature Control: The initial formation of the Grignard reagent is often initiated by gentle heating. However, the subsequent reaction with the trialkyl borate is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as the formation of biphenyl impurities.[6]

  • Anhydrous Conditions: The presence of water will quench the Grignard reagent, leading to the formation of ethylbenzene and a significant reduction in the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[3]

Alternative Synthesis Strategies

While the Grignard reaction is prevalent, other methods for synthesizing arylboronic acids exist. A brief comparison is provided below:

Synthesis MethodAdvantagesDisadvantages
Grignard Reaction Cost-effective, scalable, widely applicable.Sensitive to moisture and protic functional groups.
Lithiation-Borylation Can be performed at very low temperatures, useful for sensitive substrates.Requires cryogenic conditions, organolithium reagents are highly reactive.
Palladium-Catalyzed Borylation Tolerant of a wide range of functional groups.Requires expensive palladium catalysts and ligands.

Experimental Procedures

Detailed Step-by-Step Protocol for the Synthesis of this compound via the Grignard Reaction

Materials and Reagents:

  • 3-Bromoethylbenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 eq)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

experimental_workflow start Start: 3-Bromoethylbenzene + Mg in THF grignard_formation Grignard Reagent Formation (Reflux) start->grignard_formation borate_addition Addition of Triisopropyl Borate (-78 °C) grignard_formation->borate_addition hydrolysis Acidic Hydrolysis (2M HCl) borate_addition->hydrolysis extraction Extraction with Diethyl Ether hydrolysis->extraction drying Drying of Organic Layer (MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification by Recrystallization (Hexanes/Ethyl Acetate) concentration->purification product Pure this compound purification->product

Experimental Workflow for the Synthesis of this compound.

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromoethylbenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the 3-bromoethylbenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.[7]

    • Once the reaction has started, add the remaining 3-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Triisopropyl Borate:

    • Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

    • While maintaining the temperature at -78 °C, add triisopropyl borate (1.5 eq) dropwise to the stirred Grignard solution. A thick white precipitate will form.[6]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, careful addition of 2 M HCl until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to obtain a white solid.[8]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Purification Strategies

The purity of this compound is crucial for its successful application in subsequent reactions. Common impurities include the corresponding boroxine (a cyclic anhydride), unreacted starting materials, and byproducts from side reactions.

  • Recrystallization: This is the most common method for purifying solid boronic acids. A suitable solvent system, such as a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is typically used.[9]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[10]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid.

Applications in Drug Discovery and Development

This compound is a valuable reagent in medicinal chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the ethylphenyl group and another aryl or heteroaryl moiety, facilitating the synthesis of complex molecular scaffolds found in numerous biologically active compounds.

The ethylphenyl group can serve as a crucial component in various drug classes, including:

  • Kinase Inhibitors: The ethylphenyl moiety can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to the potency and selectivity of the inhibitor.

  • Anti-inflammatory Agents: Compounds incorporating the 3-ethylphenyl group have shown potential as inhibitors of enzymes involved in inflammatory pathways.

  • Anticancer Agents: The structural motif provided by this compound is found in various compounds being investigated for their anticancer properties.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and well-established method that provides a reliable source of this important building block for pharmaceutical research and development. By carefully controlling the reaction parameters, particularly maintaining anhydrous conditions and appropriate temperatures, high yields of the pure product can be obtained. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions ensures its continued importance in the synthesis of novel drug candidates, empowering medicinal chemists to explore new chemical space and develop innovative therapies for a wide range of diseases.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethylphenylboronic Acid (CAS No. 90555-65-0) for Advanced Organic Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of this compound. As a versatile organoboron compound, its strategic importance in modern organic chemistry, particularly in the formation of carbon-carbon bonds, makes it an invaluable building block in the synthesis of pharmaceuticals and advanced materials.[1][2]

Core Characteristics and Physicochemical Properties

This compound (CAS Number: 90555-65-0) is an organoboron compound featuring a phenyl ring substituted with an ethyl group at the meta-position and a boronic acid functional group.[1] It typically appears as a white solid powder.[2] The boronic acid moiety is a mild Lewis acid, rendering the compound generally stable and easy to handle, a key attribute for its widespread use in synthesis.[3][4]

Table 1: Physicochemical and Safety Data for this compound
PropertyValueSource(s)
CAS Number 90555-65-0[1][5][6][7]
Molecular Formula C₈H₁₁BO₂[1][6]
Molecular Weight 149.98 g/mol [1][6]
Melting Point 102.5-107.5 °C[1][2][6]
Boiling Point 299.6 °C at 760 mmHg[1][2][6]
Density 1.07 g/cm³[1][2]
Flash Point 135 °C[1][2][6]
Appearance White solid/powder[2]
GHS Hazard Codes GHS07 (Warning)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Storage Keep in a dark place, sealed in dry, room temperature conditions.[5][7]

Synthesis of this compound: A Methodological Overview

The synthesis of arylboronic acids is a well-established process in organic chemistry. A prevalent and efficient method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, this typically starts from 1-bromo-3-ethylbenzene.

The causality behind this experimental choice lies in the robust nature of Grignard reagent formation and its subsequent nucleophilic attack on the electrophilic boron atom of the trimethyl borate. The hydrolysis step is crucial for converting the resulting boronate ester into the desired boronic acid.

Diagram 1: General Synthesis Workflow

G A 1-Bromo-3-ethylbenzene + Mg turnings B Grignard Reagent Formation (3-Ethylphenylmagnesium bromide) A->B Anhydrous Ether/THF C Reaction with Trimethyl borate B(OMe)₃ in THF B->C Nucleophilic Addition (low temperature) D Intermediate Boronate Ester (3-EtPh-B(OMe)₂) C->D E Acidic Hydrolysis (e.g., aq. HCl) D->E F This compound (Final Product) E->F Work-up & Purification

Caption: A typical synthetic pathway for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative example based on established chemical principles.

  • Preparation: Under an inert argon atmosphere, add magnesium turnings to a flask containing anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Slowly add a solution of 1-bromo-3-ethylbenzene in anhydrous THF to the magnesium suspension. The reaction is initiated, often with gentle heating, and then maintained at reflux until the magnesium is consumed.

  • Boration: Cool the resulting Grignard reagent solution to a low temperature (e.g., -78 °C). Slowly add a solution of trimethyl borate in THF.[3][6] The low temperature is critical to prevent multiple additions of the Grignard reagent to the boron center.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous acid solution (e.g., 2 M HCl) while cooling in an ice bath.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization to obtain a white solid.

The Suzuki-Miyaura Cross-Coupling: A Cornerstone Application

This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)–C(sp²) bonds.[8][9][10] This palladium-catalyzed reaction is fundamental in synthesizing biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and functional materials.[8][11][12]

The reaction's success is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids.[10]

The Catalytic Cycle

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8][13]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (the 3-ethylphenyl moiety in this case) to the palladium center, displacing the halide.[8][13][14] The base (e.g., K₂CO₃, CsF) is essential for forming a more nucleophilic boronate species, which facilitates the transfer.[14]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst to re-enter the cycle.[8][13]

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) Transmetal->PdII_B ArBX Ar¹-X (Organic Halide) ArBX->OxAdd ArBOH 3-EtPh-B(OH)₂ + Base Boronate [3-EtPh-B(OH)₃]⁻ ArBOH->Boronate Activation Boronate->Transmetal RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are essential building blocks in medicinal chemistry.[15] Their incorporation into drug candidates has seen a significant increase, with several FDA-approved drugs containing a boronic acid or a derivative.[16][17] These compounds can act as enzyme inhibitors or serve as versatile intermediates for creating extensive libraries of molecules for structure-activity relationship (SAR) studies.[9][15]

This compound provides a specific structural motif—a meta-substituted ethylphenyl group—that medicinal chemists can use to explore hydrophobic pockets in target proteins or to fine-tune the pharmacokinetic properties of a lead compound. Its utility in the reliable construction of biaryl backbones makes it a go-to reagent for synthesizing complex APIs.[9]

Safety, Handling, and Spectroscopic Characterization

Safety and Handling

This compound is classified as an irritant. It causes skin and serious eye irritation.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[18][19] Avoid breathing dust.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][18] Keep away from moisture, as boronic acids can undergo dehydration to form boroxines (trimeric anhydrides).[3]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[18][19] For skin contact, wash with plenty of soap and water.[18][19] If inhaled, move the person to fresh air.[18] Seek medical attention if irritation persists.[19]

Spectroscopic Data Interpretation

Full characterization of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the range of 7.2-7.8 ppm. The ethyl group would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The hydroxyl protons on the boron atom are often broad and may exchange with D₂O.

  • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons and the two carbons of the ethyl group. The carbon atom directly bonded to the boron is often difficult to observe due to quadrupolar relaxation.[20]

  • ¹¹B NMR: This technique is particularly useful for analyzing boronic acids and their derivatives.[21][22] this compound would show a characteristic chemical shift for a trigonal planar (sp²-hybridized) boron atom.[21]

  • IR Spectroscopy: The spectrum would feature a strong, broad O-H stretching band for the boronic acid hydroxyl groups, along with C-H stretching for the aromatic and alkyl groups, and C=C stretching bands for the phenyl ring.

Conclusion

This compound is a fundamentally important and highly versatile chemical reagent. Its stability, well-understood reactivity, and central role in powerful synthetic transformations like the Suzuki-Miyaura coupling secure its place as an indispensable tool for professionals in organic synthesis, drug discovery, and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the laboratory and beyond.

References

Physical and chemical properties of 3-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethylphenylboronic Acid

Abstract

This compound (CAS No. 90555-65-0) is an organoboron compound of significant interest in modern synthetic chemistry. Characterized by an ethyl-substituted phenyl ring attached to a boronic acid moiety, it serves as a pivotal building block in the construction of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its reactivity and core applications, presents a standard experimental protocol for its use in Suzuki-Miyaura coupling, and outlines essential safety and handling procedures. The content herein is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Core Chemical Identity and Physical Properties

This compound is a white, solid organic compound that is stable under standard ambient conditions.[1][2] Its fundamental identifiers and physical characteristics are summarized below.

Identifiers and Molecular Structure
  • Chemical Name: (3-Ethylphenyl)boronic acid

  • Synonyms: 3-Ethylbenzeneboronic acid

  • CAS Number: 90555-65-0[2]

  • Molecular Formula: C₈H₁₁BO₂[2][3]

  • Molecular Weight: 149.98 g/mol [2]

Caption: Chemical Structure of this compound.

Tabulated Physical Properties

The key physical data for this compound are compiled in the table below, sourced from various chemical suppliers and databases.

PropertyValueReference(s)
Appearance White to off-white solid/powder[1][2]
Melting Point 102.5 - 107.5 °C[1][4]
Boiling Point 299.6 °C at 760 mmHg[1][4]
Density 1.07 - 1.1 g/cm³[1][4]
Flash Point 135 °C[1][4]
Refractive Index 1.521[1]
Solubility Soluble in most polar organic solvents (e.g., ethanol, methanol); poorly soluble in nonpolar hydrocarbons.[5][6][7][8]
Storage Keep in a dark place, sealed in a dry container at room temperature.[3][9]

Chemical Properties and Synthetic Utility

The reactivity of this compound is dominated by the boronic acid functional group [-B(OH)₂]. The boron atom is sp²-hybridized and possesses a vacant p-orbital, rendering the molecule a mild Lewis acid capable of engaging in a variety of synthetically powerful transformations.[6]

Suzuki-Miyaura Cross-Coupling

The preeminent application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][10] This palladium-catalyzed reaction forges a new carbon-carbon bond between the ethylphenyl group and various organic halides or triflates.[11] Its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have established this reaction as a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.[1][12]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety (3-ethylphenyl group) is transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organo Complex) PdII_Aryl->PdII_Diaryl BaseX X-B(OH)₂ + Base-H⁺ PdII_Aryl->BaseX PdII_Diaryl->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' (Product) PdII_Diaryl->ArAr ArX Ar-X (Aryl Halide) ArX->PdII_Aryl Boronic Ar'-B(OH)₂ (this compound) + Base Boronic->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Other Key Reactions
  • Boronic Ester Formation: this compound reacts reversibly with diols (e.g., ethylene glycol, pinacol) to form cyclic boronic esters. This reaction is often used to protect the boronic acid moiety or to modify its reactivity and solubility. This property is also the basis for its use in molecular sensors, particularly for carbohydrates.[6][7]

  • Dehydration to Boroxines: Like other boronic acids, it can undergo thermal dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water.[6]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While specific spectral data is proprietary to manufacturers, the expected characteristics are well-established.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic aromatic proton signals, along with signals for the ethyl group (a quartet and a triplet), and a broad singlet for the acidic -OH protons which may exchange with D₂O.

    • ¹³C NMR: Will display signals for the aromatic and ethyl carbons. The carbon atom directly bonded to the boron (C-B) is often unobserved or appears as a very broad, low-intensity signal due to quadrupolar relaxation of the boron nucleus.[14][15]

    • ¹¹B NMR: This technique is highly informative for boron-containing compounds. This compound is expected to show a characteristic chemical shift for a trigonal planar (sp²-hybridized) boronic acid.[16][17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a strong, broad O-H stretching band (around 3200-3600 cm⁻¹) and characteristic B-O stretching vibrations.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3-ethylbiphenyl from this compound and bromobenzene.

Materials and Reagents
  • This compound (1.1 mmol)

  • Bromobenzene (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium Carbonate (K₂CO₃, 2.5 mmol)

  • Toluene (5 mL)

  • Water (2.5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, bromobenzene, potassium carbonate, Palladium(II) Acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add the toluene and water to the flask.

  • Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously. The reaction is typically complete within 2-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the reaction mixture to a sample of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be purified by column chromatography on silica gel to yield pure 3-ethylbiphenyl. The identity and purity should be confirmed by NMR and MS analysis.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis a 1. Add Reagents to Flask (Boronic Acid, Halide, Base, Catalyst) b 2. Purge with Inert Gas (Nitrogen/Argon) a->b c 3. Add Solvents (Toluene/Water) b->c d 4. Heat and Stir (e.g., 90 °C, 2-12h) c->d e 5. Cool and Quench Reaction d->e f 6. Liquid-Liquid Extraction e->f g 7. Dry and Concentrate f->g h 8. Purify by Chromatography g->h i 9. Characterize Product (NMR, MS) h->i

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is derived from standard Safety Data Sheets (SDS).

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[2]

    • Signal Word: Warning[2][3]

    • Hazard Statements:

      • H315: Causes skin irritation.[2]

      • H319: Causes serious eye irritation.[2]

      • May cause respiratory irritation.[19][20]

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.[2]

    • P280: Wear protective gloves, eye protection, and face protection.[2][21]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][21]

  • Handling and Storage:

    • Use in a well-ventilated area or under a chemical fume hood.[21]

    • Avoid breathing dust.[21]

    • Store in a tightly sealed container in a dry, cool place away from incompatible materials.[3]

    • Classified as a combustible solid.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions has cemented its role as a critical building block for creating novel molecular architectures in drug discovery and materials science. A thorough understanding of its physical properties, chemical reactivity, and proper handling protocols, as detailed in this guide, is crucial for its safe and effective application in the laboratory and beyond.

References

Spectroscopic Characterization of 3-Ethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Ethylphenylboronic acid (CAS No. 90555-65-0), a key building block in pharmaceutical and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Importance of Rigorous Characterization

This compound is an organoboron compound featuring an ethyl-substituted phenyl ring and a boronic acid functional group. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability and reproducibility of subsequent synthetic transformations.

This guide delves into the core spectroscopic techniques used to elucidate the structure of this compound, providing both theoretical understanding and practical experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectroscopic features. Understanding the connectivity of the atoms is the first step in predicting and interpreting its spectra.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.8-7.4m4HAromatic protons
~4.5-5.5br s2HB(OH)₂
2.67q, J = 7.6 Hz2H-CH₂-
1.25t, J = 7.6 Hz3H-CH₃

Note: The chemical shifts of aromatic protons and the boronic acid protons can vary depending on the solvent and concentration due to hydrogen bonding and oligomerization.[1] A low-resolution spectrum is available from some suppliers.[2]

Interpretation Insights:

  • Aromatic Region: The protons on the phenyl ring will appear as a complex multiplet due to their differing chemical environments and spin-spin coupling.

  • Ethyl Group: The ethyl group will present as a classic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons, with a coupling constant (J) of approximately 7.6 Hz.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group often appear as a broad singlet. Its chemical shift is highly variable and can exchange with deuterium in deuterated solvents like D₂O or CD₃OD, leading to its disappearance from the spectrum.[1] The use of d₄-methanol is a common technique to break up the boroxine (boronic acid anhydride trimer) that can form and lead to complex spectra.[1]

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) (ppm)Assignment
~145C-3 (ipso-carbon attached to ethyl group)
~135-128Aromatic CH carbons
~130C-1 (ipso-carbon attached to boron)
~29-CH₂-
~15-CH₃

Note: The carbon atom attached to the boron (C-B) can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[3]

Interpretation Insights:

  • Aromatic Carbons: The spectrum will show distinct signals for the four different types of aromatic carbons.

  • Ethyl Group Carbons: Two signals in the aliphatic region will correspond to the methylene and methyl carbons of the ethyl group.

  • C-B Carbon: The ipso-carbon attached to the boron atom is expected to be in the downfield region of the aromatic signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire ¹H and ¹³C spectra D->E F Fourier Transform E->F G Phase and baseline correction F->G H Integrate and assign peaks G->H

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600-3200 (broad)O-H stretchB(OH)₂
~3100-3000C-H stretchAromatic
~2970-2850C-H stretchAliphatic (ethyl group)
~1600, ~1475C=C stretchAromatic ring
~1350-1310B-O stretchBoronic acid
~1200-1000B-C stretchAryl-boron bond
~800-600C-H bendAromatic (out-of-plane)

Interpretation Insights:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a key indicator of the hydroxyl groups of the boronic acid.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl group.

  • B-O and B-C Stretches: The absorptions corresponding to the B-O and B-C bonds are characteristic of boronic acids and provide strong evidence for the presence of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected MS Data (Electron Ionization - EI):

m/zInterpretation
150[M]⁺ (Molecular Ion)
133[M - OH]⁺
122[M - C₂H₄]⁺ (McLafferty-like rearrangement) or [M - B(OH)₂ + H]⁺
105[C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation Insights:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 150 confirms the molecular weight of this compound (C₈H₁₁BO₂).[4]

  • Fragmentation: Electron ionization (EI) is a "hard" ionization technique that causes fragmentation of the molecule.[5] Common fragmentation pathways for arylboronic acids include the loss of hydroxyl groups and cleavage of the ethyl group. The observation of characteristic fragment ions helps to confirm the structure.

MS_Process cluster_source Ion Source (EI) cluster_analyzer Mass Analyzer cluster_detector Detector Sample Gaseous Sample Ionization Bombardment with 70 eV electrons Sample->Ionization MolecularIon [M]⁺˙ (Radical Cation) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Fragment Ions Fragmentation->FragmentIons Separation Separation of ions by m/z ratio FragmentIons->Separation Detection Detection of ions Separation->Detection Spectrum Mass Spectrum Detection->Spectrum

Figure 3. Electron Ionization Mass Spectrometry workflow.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or d₄-methanol to minimize oligomerization) in a clean, dry vial.[1][6]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered this compound onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization with a diol like pinacol may be necessary to improve volatility and chromatographic performance.[7]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC).

    • The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like HP-5MS).[7]

    • The separated components elute from the GC and enter the mass spectrometer.

    • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By carefully acquiring and interpreting the data from these methods, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the success of their research and development endeavors.

References

A Technical Guide to the Solubility of 3-Ethylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethylphenylboronic acid (CAS No. 90555-65-0), a key organoboron compound, has emerged as a vital building block in modern organic synthesis and drug discovery.[1] Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The efficiency, yield, and scalability of these synthetic transformations are intrinsically linked to the solubility of the boronic acid reagent in the chosen reaction solvent. A comprehensive understanding of the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for rational process development, reaction optimization, and formulation in the pharmaceutical and chemical industries.

This in-depth technical guide provides a detailed exploration of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent. This document will delve into the physicochemical properties of this compound, present analogous quantitative solubility data, discuss the critical factors influencing its dissolution, and provide a robust, step-by-step protocol for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and various organic solvents.

PropertyValueReference
CAS Number 90555-65-0[4]
Molecular Formula C₈H₁₁BO₂[4]
Molecular Weight 149.98 g/mol [4]
Appearance White solid/powder
Melting Point 102.5-107.5 °C[4]
Boiling Point 299.6 ± 33.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
LogP 2.58[4]

The presence of both a nonpolar ethylphenyl group and a polar boronic acid moiety gives the molecule an amphiphilic character, suggesting varied solubility across a range of solvents. The boronic acid group is capable of acting as both a hydrogen bond donor and acceptor, which is a key determinant of its interaction with protic and aprotic polar solvents.[5]

Solubility Profile in Organic Solvents: A Data-Driven Approach

Direct, quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, a scientifically sound estimation of its solubility can be derived from the well-documented data of its structural analog, phenylboronic acid.[2] The addition of an ethyl group is expected to increase the lipophilicity of the molecule, which may lead to enhanced solubility in nonpolar organic solvents and slightly reduced solubility in highly polar solvents compared to the parent phenylboronic acid.

The following table summarizes the mole fraction solubility (x₁) of phenylboronic acid in several common organic solvents at various temperatures, determined by the dynamic (synthetic) method.[6][7] This data serves as a valuable baseline for solvent selection in applications involving this compound.

SolventTemperature (°C)Mole Fraction (x₁) of Phenylboronic AcidQualitative Solubility Trend
Dipropyl Ether 20~0.08High
40~0.15
Acetone 20~0.06High
40~0.12
Chloroform 20~0.03Moderate
40~0.07
Methylcyclohexane 20<0.001Very Low
40~0.002
3-Pentanone 20~0.05High
40~0.10

Data extrapolated from graphical representations in Leszczyński et al., 2020.[6][7]

Based on this data, ethers (dipropyl ether) and ketones (acetone, 3-pentanone) are excellent solvents for phenylboronic acid, and by extension, are likely to be effective for this compound.[6] Chloroform shows moderate solubility, while nonpolar hydrocarbon solvents like methylcyclohexane are poor choices.[6] Phenylboronic acid is also known to be soluble in most polar organic solvents such as THF and DMSO, and poorly soluble in nonpolar solvents like hexanes.[2][8]

Factors Influencing Solubility

The dissolution of this compound is a multifactorial process governed by the interplay of solvent properties, temperature, and the inherent chemistry of boronic acids.

The "Like Dissolves Like" Principle

The polarity of the solvent plays a crucial role. Polar protic solvents can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, facilitating dissolution. Polar aprotic solvents can interact via dipole-dipole interactions. The ethylphenyl group, being nonpolar, will have favorable van der Waals interactions with nonpolar solvents. The overall solubility will depend on the balance of these interactions.

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship can be leveraged for purification techniques like recrystallization.

The Boronic Acid-Boroxine Equilibrium

A critical and often overlooked factor in the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[9] This equilibrium is highly dependent on the solvent and the presence of water.

BA 3x this compound (Monomer) BX 3-Ethylphenylboroxine (Trimer) BA->BX + heat - 3H₂O BX->BA + 3H₂O H2O 3x H₂O

Caption: Boronic Acid-Boroxine Equilibrium.

The formation of the less polar boroxine trimer can significantly alter the solubility profile. In nonpolar aprotic solvents, the equilibrium may favor the boroxine, while in the presence of water or polar protic solvents, the equilibrium shifts back towards the boronic acid. This dynamic equilibrium can lead to challenges in obtaining reproducible solubility data and is a key consideration in reaction setup and product isolation.[9]

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[10] The following protocol provides a detailed, self-validating methodology for determining the solubility of this compound in an organic solvent of interest.

Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10]

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column (e.g., C18 reversed-phase)

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Calibration Curve Generation: Prepare a series of calibration standards by serial dilution of the stock solution. Analyze these standards by HPLC and construct a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Sample Analysis: Dilute the filtered saturated solution with the solvent as necessary to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions used for the standards.

  • Quantification: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the solubility by accounting for the dilution factor.

Analytical Quantification: A Representative HPLC-UV Method

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic boronic acids.[11][12][13]

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.[12]
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)A common mobile phase system for reversed-phase chromatography of acidic analytes. The acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 230 nm or 270 nmAromatic boronic acids exhibit UV absorbance in this range.[12]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.

Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for the experimental determination of the solubility of this compound.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation A Prepare Stock Solution & Calibration Standards E Analyze Standards (HPLC-UV) A->E B Add Excess Solute to Solvent C Equilibrate at Constant T (e.g., 24-48h) B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D G Dilute & Analyze Saturated Solution D->G F Generate Calibration Curve E->F H Quantify Concentration F->H G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental Workflow for Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthetic chemistry and pharmaceutical development. While direct quantitative data remains sparse, a robust understanding can be built upon the physicochemical properties of the molecule and analogous data from phenylboronic acid. Ethers and ketones generally serve as effective solvents, while nonpolar hydrocarbons are poor choices. The dynamic equilibrium between the boronic acid and its corresponding boroxine is a key chemical principle that must be considered during experimental design and execution.

By employing the detailed shake-flask protocol and the representative HPLC-UV analytical method outlined in this guide, researchers and scientists can reliably and accurately determine the solubility of this compound in any solvent system. This empirical data is invaluable for achieving reaction optimization, ensuring process consistency, and ultimately accelerating the development of novel chemical entities and pharmaceuticals.

References

Commercial availability and suppliers of 3-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethylphenylboronic Acid: Commercial Availability, Quality Control, and Synthetic Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 90555-65-0) is a pivotal reagent in modern organic synthesis, particularly valued within the pharmaceutical industry for its role in constructing carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of its commercial landscape, critical quality control parameters, safe handling protocols, and detailed application methodologies. By integrating field-proven insights with established scientific principles, this document serves as a practical resource for the effective procurement and utilization of this versatile synthetic building block.

Introduction: The Profile of a Key Synthetic Intermediate

This compound belongs to the class of arylboronic acids, which are instrumental in organic chemistry.[2] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryls, styrenes, and polyolefins.[3] The stability, ease of handling, and generally low toxicity of boronic acids make them superior to many other organometallic reagents.[4]

Chemical Properties:

  • Molecular Formula: C₈H₁₁BO₂

  • Molecular Weight: 149.98 g/mol

  • Appearance: White to off-white solid or powder.[1]

  • CAS Number: 90555-65-0

  • Melting Point: 102.5–107.5 °C[1]

The ethyl group at the meta-position provides a specific steric and electronic profile, influencing the reactivity and physicochemical properties of both the reagent and the resulting products, making it a valuable component in the synthesis of targeted pharmaceutical agents.[1][5]

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to needs from discovery research to bulk manufacturing. The choice of supplier often depends on the required scale, purity grade, and documentation level.

It is crucial to note that some suppliers, particularly for "early discovery" or "CPR" (Chemically Pure Reagent) grades, may not provide extensive analytical data and place the onus of quality verification on the buyer. For pharmaceutical development, sourcing from suppliers who provide comprehensive Certificates of Analysis (CoA) and have robust quality management systems is essential.

SupplierTypical Grades OfferedScaleNoteworthy Points
Sigma-Aldrich (Merck) AldrichCPR, Research GradeGrams to KilogramsOffers various grades; the "AldrichCPR" line is for early research and may have limited analytical data.
BLD Pharm >95%, >97%Grams to KilogramsOften provides access to analytical documentation like NMR, HPLC, and LC-MS upon request.[6]
Echemi (Marketplace) Industrial Grade (95%), Pharmaceutical Grade (99%)Bulk QuantitiesA platform listing multiple, primarily Chinese, manufacturers offering various purity levels.[7]
Achmem >95%Grams to KilogramsProvides pricing for various research-scale quantities.[8]
Fluorochem Research GradeGrams to KilogramsA well-known supplier of fine chemicals and intermediates for R&D.[9]

Quality Specifications and Analytical Control

The purity of this compound is paramount for achieving reproducible and high-yielding synthetic results. The primary impurities are often residual starting materials from its synthesis or degradation products. A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved.[10][11]

Key Quality Control Checks:

  • Identity Verification:

    • ¹H and ¹³C NMR: Confirms the chemical structure and provides a preliminary assessment of purity.

    • Mass Spectrometry (MS): Verifies the molecular weight.

  • Purity Assessment:

    • HPLC/UPLC: The primary method for quantitative purity determination, typically reported as a percentage area. Developing a stable HPLC method can be challenging due to the potential for on-column hydrolysis of boronic esters, a related class of compounds.[12]

    • Elemental Analysis: Confirms the elemental composition (%C, %H).[13]

  • Residual Solvent and Water Content:

    • GC-HS (Headspace Gas Chromatography): To quantify residual solvents from synthesis and purification.

    • Karl Fischer Titration: To determine water content, as boronic acids are often hygroscopic and can form anhydrides (boroxines).[14]

The following workflow outlines a robust process for qualifying a new batch of this compound.

QC_Workflow cluster_procurement Procurement & Initial Checks cluster_analytical Analytical Testing cluster_decision Decision sds Request SDS & CoA from Supplier receive Receive Material & Quarantine sds->receive visual Visual Inspection (Color, Form) receive->visual identity Identity Confirmation (NMR, MS) visual->identity purity Purity Assay (HPLC/UPLC) identity->purity content Water & Solvent Content (KF, GC) purity->content compare Compare Results to Specification content->compare release Release for Use compare->release Pass reject Reject Batch compare->reject Fail

Caption: Supplier Qualification and In-House QC Workflow.

Safety, Handling, and Storage

Arylboronic acids require careful handling to ensure user safety and maintain chemical integrity.

  • Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation (H315, H319). Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Storage Conditions: To prevent degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[14] It should be kept in a cool, dry place away from moisture and strong oxidizing agents.[10][14] Long-term storage under refrigerated conditions is often recommended.[14]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[5] This reaction forms a C-C bond between the ethylphenyl group and various organic halides or triflates, catalyzed by a palladium(0) complex.[17]

Mechanism Overview: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl-halide bond to form a Pd(II) complex.

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[17]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[3]

Representative Experimental Protocol

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Note: This protocol must be adapted and optimized for specific substrates.

Reaction: Coupling of an Aryl Bromide with this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2–1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and base (2.5 eq).

  • Inerting: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Suzuki_Workflow setup 1. Combine Reagents (Ar-Br, Boronic Acid, Base) in Flask inert 2. Purge with Inert Gas (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat to Reaction Temp catalyst->heat monitor 6. Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup 7. Aqueous Work-up (Extraction) monitor->workup Complete purify 8. Purify by Chromatography workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Post-Reaction Purification and Impurity Control

In the context of drug development, controlling residual boronic acid in the final Active Pharmaceutical Ingredient (API) is critical, as arylboronic acids may be considered potential genotoxic impurities (PGIs).[18] Several methods exist to remove unreacted this compound and related boron-containing byproducts:

  • Aqueous Basic Wash: Since boronic acids are weakly acidic, washing the organic product solution with a basic aqueous solution (e.g., NaOH or K₂CO₃) can extract the ionized boronate salt.[11][18]

  • Scavenging Resins: Resins functionalized with diethanolamine (DEAM-PS) or catechol can selectively bind and remove boronic acids from solution.[11][18]

  • Recrystallization: A carefully selected crystallization can effectively purge residual boronic acid from the desired product.[18]

  • Diol Complexation: Boronic acids reversibly form stable complexes with diols. This property can be exploited in extractive purifications, for instance, using a sorbitol solution to pull the boronic acid into an aqueous phase.[19]

Conclusion

This compound is an indispensable tool for synthetic chemists, enabling the efficient construction of complex molecules. A successful outcome, however, relies on more than just the reaction itself. It requires careful supplier selection, rigorous quality control of the starting material, adherence to safe handling protocols, and a well-designed strategy for post-reaction purification. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this key building block into their synthetic programs.

References

Safety and handling precautions for 3-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of 3-Ethylphenylboronic Acid

For researchers and professionals in the fields of chemistry and drug development, the utility of arylboronic acids as reagents, particularly in cross-coupling reactions, is well-established. However, their safe and effective use hinges on a thorough understanding of their potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses pertinent to this compound, grounded in established safety data and best laboratory practices.

Chemical Identity and Physical Properties

This compound is an organic compound that requires careful handling due to its specific chemical properties and potential reactivity. A clear understanding of its physical characteristics is the first step in a robust safety assessment.

PropertyValueSource
Chemical Name This compound
CAS Number 90555-65-0
Molecular Formula C₈H₁₁BO₂
Molecular Weight 149.98 g/mol
Appearance Solid
Melting Point 130 - 132 °C (for 4-isomer)[1][2]

Note: Data for the 4-ethyl isomer is often used as a close surrogate for the 3-ethyl isomer due to structural similarity.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity, Oral Category 4H302: Harmful if swallowed

GHS Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning

Causality of Hazards:

  • Irritation: Like many boronic acids, this compound can act as an irritant upon direct contact. As a fine powder, it poses a significant inhalation risk, potentially leading to irritation of the nasal passages and throat.[1][2] Its crystalline nature can cause mechanical irritation to the eyes, which can be exacerbated by its chemical properties.

  • Reactivity: This compound is incompatible with strong oxidizing agents and strong acids.[1] Boronic acids can also be sensitive to moisture and may undergo dehydration to form their corresponding boroxine anhydrides.[5]

  • Combustion Hazards: In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron can be released.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial for minimizing exposure.

Hierarchy of Controls

The most effective safety strategies involve designing out the hazard. Where this is not possible, a combination of controls should be implemented.

cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE cluster_spill Spill Response Workflow A Assess the Spill Is it safe to handle? B Alert Personnel & Restrict Area A->B If No C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->C If Yes H Seek Assistance Contact EHS for large spills B->H D Contain the Spill Prevent spread of dust C->D E Clean Up Carefully sweep solid material into a container D->E F Decontaminate Area Wipe with a suitable solvent, then soap and water E->F G Package & Label Waste Label as 'Hazardous Waste' F->G

References

Methodological & Application

Application Notes and Protocols: 3-Ethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides an in-depth exploration of 3-ethylphenylboronic acid as a key reagent in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and presents troubleshooting strategies to overcome common synthetic challenges. By integrating theoretical principles with practical applications, this guide aims to empower chemists to effectively utilize this compound for the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry and materials science.

Introduction: The Significance of this compound in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation are organoboron compounds, with boronic acids being particularly valued for their stability, low toxicity, and commercial availability.[3] this compound (CAS No. 90555-65-0), a substituted arylboronic acid, has emerged as a crucial building block in the synthesis of high-value pharmaceutical intermediates and advanced materials.[4] Its ethyl substituent provides a valuable lipophilic handle, influencing the pharmacokinetic and material properties of the final products. Understanding the nuances of its reactivity is paramount for optimizing synthetic routes and achieving desired outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 90555-65-0
Molecular Formula C8H11BO2
Molecular Weight 149.98 g/mol
Appearance White to off-white solid/powder
Melting Point 102.5-107.5 °C
Boiling Point 299.6 °C at 760 mmHg
Density 1.1 g/cm³

Data sourced from various chemical suppliers.[2][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX_label Ar-X Boronic_label Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is generally I > Br > Cl.[2]

  • Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (in this case, 3-ethylphenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, as these components influence each step of the catalytic cycle. For instance, bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Equipment
  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Toluene

  • Ethanol

  • Deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates, GC-MS, or LC-MS for reaction monitoring

Step-by-Step Procedure

Suzuki_Workflow start Start setup Reaction Setup: - Add solids to flask - Seal and purge with inert gas start->setup solvents Add Degassed Solvents: - Toluene - Ethanol - Water setup->solvents heating Heat Reaction Mixture (e.g., 80-100 °C) solvents->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification end End: Characterize Product purification->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL). The use of a solvent mixture can aid in the dissolution of both organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired biaryl product.[6]

Table 2: Typical Reaction Parameters

ParameterRecommended ConditionRationale
Boronic Acid Equiv. 1.1 - 1.5To drive the reaction to completion and account for potential homocoupling or protodeboronation.
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Buchwald precatalystsChoice depends on substrate reactivity and steric hindrance.[7]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Electron-rich and bulky ligands often improve yields for challenging substrates.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The strength of the base can influence the rate of transmetalation.
Solvent Toluene, Dioxane, THF, with co-solvents (e.g., EtOH, H₂O)A mixture often aids solubility of all reaction components.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble reagents- Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing of all solvents.- Try a different solvent system or add a phase-transfer catalyst.
Protodeboronation - Presence of excess water or protic sources- Prolonged reaction times at high temperatures- Use anhydrous solvents and a carefully controlled amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without a reductant- Rigorously exclude oxygen by maintaining a positive pressure of inert gas.- Add a small amount of a reducing agent or use a Pd(0) source.[2]
Difficult Purification - Residual palladium catalyst- Boronic acid-derived impurities- Pass the crude product through a plug of silica or treat with a palladium scavenger.- Perform an aqueous wash with a mild base to remove unreacted boronic acid.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.[10]

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Work in a fume hood and away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[9]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of the reaction mechanism, coupled with careful optimization of reaction parameters and adherence to best practices for handling air-sensitive reagents, will enable researchers to achieve high yields and purity. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful application of this compound in diverse synthetic endeavors, from pharmaceutical discovery to materials science innovation.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of 3-Ethylphenylboronic Acid in Modern Organic Synthesis

In the landscape of pharmaceutical and materials science, the creation of carbon-carbon bonds is a foundational process. Among the array of reagents enabling these transformations, this compound has emerged as a crucial building block. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are indispensable tools for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of the applications of this compound in key palladium-catalyzed reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

This compound (CAS No: 90555-65-0) is a white, solid compound with the molecular formula C8H11BO2.[1] Its stability and reactivity profile make it a versatile partner in a variety of coupling reactions. The ethyl group at the meta position introduces specific steric and electronic properties that can influence reaction kinetics and product outcomes, a factor that will be considered in the subsequent protocols.

Core Applications: A Deep Dive into Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unleashed in palladium-catalyzed cross-coupling reactions. These reactions, celebrated with the 2010 Nobel Prize in Chemistry, have revolutionized the way organic chemists approach the synthesis of biaryls, substituted alkenes, and alkynes.[2]

The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widespread application of arylboronic acids.[3] This reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Both Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

This protocol details the coupling of this compound with bromobenzene.

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add bromobenzene (1.0 mmol).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-ethylbiphenyl.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃A widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the reaction steps.
Base K₂CO₃Essential for activating the boronic acid to facilitate transmetalation.[4]
Solvent System Toluene/WaterA biphasic system is often effective, with the organic solvent solubilizing the reactants and the aqueous phase containing the base.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
The Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[2] While traditionally employing aryl halides, variations using arylboronic acids have been developed, often referred to as "oxidative Heck" or "halide-free Heck" reactions.[5]

In the context of using an arylboronic acid, the mechanism involves an oxidative Heck pathway. A Pd(II) catalyst is typically used, and an oxidant is often required to regenerate the active catalyst.

Heck_Reaction_Workflow start Start: Assemble Reaction reagents Add this compound, Alkene, Pd Catalyst, Base, and Solvent to Flask start->reagents inert_atm Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert_atm heating Heat Reaction Mixture to Desired Temperature inert_atm->heating monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) heating->monitoring workup Reaction Complete: Quench, Extract, and Dry monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification product Obtain Pure Product purification->product Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L_n-C≡CR Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Transmetalation to Pd Cycle Base Base

References

Application Notes & Protocols: The Strategic Use of 3-Ethylphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The Ascendancy of Boronic Acids in Medicinal Chemistry

The journey of boron-containing compounds in medicine has been transformative. Initially perceived with caution, the paradigm shifted dramatically with the FDA approval of Bortezomib (Velcade®) in 2003, the first-in-class proteasome inhibitor for treating multiple myeloma.[1][2] This milestone validated the boronic acid moiety as a viable and potent pharmacophore.

The unique chemistry of the boronic acid group is central to its utility. The boron atom, with its empty p-orbital, can readily accept a lone pair of electrons from nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine or threonine.[3][4] This interaction forms a reversible, covalent tetrahedral adduct, effectively mimicking the transition state of substrate hydrolysis and leading to potent enzyme inhibition.[5][6] This mechanism of reversible covalent inhibition is a cornerstone of several approved drugs, including the β-lactamase inhibitor Vaborbactam.[1][2]

Beyond their direct role as "warheads" in inhibitors, arylboronic acids are indispensable tools in synthetic chemistry.[7][] They are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in many drug candidates.[9][10]

Profile: 3-Ethylphenylboronic Acid (CAS 90555-65-0)

This compound is a specialized arylboronic acid that offers a unique combination of steric and electronic properties for molecular design. It serves not as a direct therapeutic agent, but as a crucial intermediate for constructing more complex molecular architectures.[11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90555-65-0[11][12]
Molecular Formula C₈H₁₁BO₂[11]
Molecular Weight 149.98 g/mol [11]
Appearance White to off-white powder/crystals[11]
Melting Point 102.5 - 107.5 °C[11]
Purity ≥98.0%[11]

The 3-ethyl substitution provides a moderate lipophilic handle and a specific steric profile. In drug design, such groups can be used to probe hydrophobic pockets within a target protein, potentially enhancing binding affinity or modifying the compound's pharmacokinetic profile (e.g., absorption, metabolism). Its primary application lies in the Suzuki-Miyaura reaction to generate 3-ethylbiphenyl scaffolds.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds, a structural motif found in numerous blockbuster drugs.[7][13] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[10][14]

The causality behind the protocol's design is rooted in the catalytic cycle. A palladium(0) species undergoes oxidative addition with an aryl halide. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[15][16]

Workflow for Drug Discovery using this compound

G cluster_0 Library Synthesis cluster_1 Screening & Optimization A This compound (Building Block) C Suzuki-Miyaura Coupling (Parallel Synthesis) A->C B Aryl/Heteroaryl Halides (Diverse Inputs) B->C D Compound Library (3-Ethylbiphenyl Scaffolds) C->D E High-Throughput Screening (HTS) D->E Biological Assay F Hit Identification E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow utilizing this compound.

Detailed Protocol: Synthesis of a 3-Ethylbiphenyl Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Base: Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane

  • Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer, heating mantle, condenser.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates. It is air-sensitive, necessitating an inert atmosphere.

  • Base: Na₂CO₃ is a common and effective inorganic base. Its role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[16]

  • Solvent: Toluene or dioxane are high-boiling point solvents capable of dissolving the organic reagents while being compatible with the aqueous base (two-phase system).

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (e.g., 1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., 5 mL Toluene), the aqueous Na₂CO₃ solution (1.0 mL, 2.0 mmol, 2.0 equiv), and finally the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all laboratory reagents, proper safety protocols must be followed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][19] Avoid contact with skin and eyes. Causes skin and serious eye irritation.[17][19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[18]

Conclusion and Future Perspectives

This compound exemplifies the role of specialized building blocks in modern drug discovery. While its direct biological activity is not its primary feature, its utility in constructing complex molecular scaffolds via the robust and versatile Suzuki-Miyaura coupling is invaluable.[20] By enabling the systematic and efficient synthesis of biaryl libraries, it allows medicinal chemists to perform detailed structure-activity relationship (SAR) studies, ultimately leading to the discovery of potent and selective drug candidates. The continued development of novel boronic acids and the refinement of cross-coupling methodologies will ensure that these reagents remain at the forefront of pharmaceutical innovation.

References

Application Notes and Protocols for 3-Ethylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Boronic Acids in Drug Discovery

The incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry. Initially perceived with caution, this functional group has shed its reputation for potential toxicity to become a celebrated building block in the synthesis of complex molecular architectures and a key pharmacophore in its own right. The unique electronic properties of the boron atom, with its vacant p-orbital, allow for reversible covalent interactions with biological nucleophiles, a feature that has been masterfully exploited in the design of potent enzyme inhibitors.[1] Furthermore, the stability, commercial availability, and versatile reactivity of boronic acids, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have cemented their status as indispensable tools for drug discovery professionals.[2]

This guide focuses on a specific, yet highly valuable member of this chemical class: 3-Ethylphenylboronic acid . We will explore its strategic application in the synthesis of bioactive molecules, with a particular emphasis on its role in the development of kinase inhibitors. This document will provide not only a high-level overview of its utility but also a detailed, actionable protocol for its use in a representative Suzuki-Miyaura coupling reaction, empowering researchers to leverage this versatile reagent in their own drug discovery endeavors.

This compound: A Profile

This compound (CAS No. 90555-65-0) is a white, powdery solid with the molecular formula C₈H₁₁BO₂.[3] Its physical and chemical properties make it a reliable and stable reagent for a variety of synthetic transformations.

PropertyValueReference
Molecular Weight149.98 g/mol [3]
Melting Point102.5-107.5 °C[3]
Boiling Point299.6 °C at 760 mmHg[3]
Density1.07 g/cm³[3]

The presence of the ethyl group at the meta-position of the phenyl ring provides a specific steric and electronic profile that can be crucial for achieving desired potency and selectivity in drug candidates. This substituent can influence the molecule's interaction with the target protein, often by occupying a hydrophobic pocket within the binding site.

Application Focus: Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. The Suzuki-Miyaura coupling is a premier method for constructing the biaryl scaffolds that are common in many kinase inhibitors. This compound serves as a key building block in the synthesis of a variety of these inhibitors, where the 3-ethylphenyl moiety is often designed to interact with specific residues in the kinase active site.

Case Study: Truncated Analogs of GSK1070916, an Aurora Kinase Inhibitor

A notable application of this compound is in the synthesis of novel Aurora kinase inhibitors derived from the clinical candidate GSK1070916.[1] Aurora kinases are critical regulators of mitosis, and their inhibition is a validated strategy for cancer therapy. In a study by Medina et al., truncation of GSK1070916 led to the discovery of a new series of potent Aurora B inhibitors with significant antiproliferative activity.[1] The synthesis of these truncated analogs often involves a key Suzuki-Miyaura coupling step to introduce the 3-ethylphenyl group.

The general synthetic approach involves the coupling of a halogenated pyrimidine core with this compound. The 3-ethylphenyl group in the final compounds is designed to occupy a hydrophobic pocket in the ATP-binding site of the Aurora kinase, contributing to the overall potency of the inhibitor.

Workflow for the Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Downstream Functionalization A 2-Chloro-N-(pyridin-4-yl)pyrimidin-4-amine D 4-(3-Ethylphenyl)-N-(pyridin-4-yl)pyrimidin-2-amine (Kinase Inhibitor Intermediate) A->D Coupling Partner 1 B This compound B->D Coupling Partner 2 C Pd Catalyst & Base C->D Reaction Conditions E Final Kinase Inhibitor Analog D->E Further synthetic steps

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-N-(pyridin-4-yl)pyrimidin-4-amine with this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(3-Ethylphenyl)-N-(pyridin-4-yl)pyrimidin-2-amine, a key intermediate in the development of Aurora kinase inhibitors.

Materials and Reagents:

  • 2-Chloro-N-(pyridin-4-yl)pyrimidin-4-amine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Chloro-N-(pyridin-4-yl)pyrimidin-4-amine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to ensure good stirring (e.g., 10 mL per 1 mmol of the limiting reagent).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 4-(3-Ethylphenyl)-N-(pyridin-4-yl)pyrimidin-2-amine, as a solid.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Causality and Experimental Choices

  • Choice of Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid for the transfer of the organic group to the palladium center.

  • Solvent System: The use of a mixed solvent system of 1,4-dioxane and water is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst, which would lead to its deactivation.

Pharmacophore Considerations: The Role of the 3-Ethylphenyl Group

In the context of drug design, a pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The 3-ethylphenyl group, when incorporated into a larger molecule, can act as a crucial pharmacophoric element.

Pharmacophoric Features of the 3-Ethylphenyl Moiety

G cluster_0 3-Ethylphenyl Group A Aromatic Ring (π-π stacking, hydrophobic interactions) B Ethyl Group (Hydrophobic interactions, van der Waals forces)

Caption: Key pharmacophoric features of the 3-ethylphenyl group.

  • Aromatic Ring: The phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein's binding site. It also contributes to the overall hydrophobicity of the molecule.

  • Ethyl Group: The ethyl substituent provides a specific hydrophobic extension that can fit into a corresponding hydrophobic pocket in the target protein. This can enhance binding affinity and selectivity compared to an unsubstituted phenyl ring or other isomers.

The strategic placement of the ethyl group at the meta-position allows for a specific vector of interaction within the binding site, which can be critical for achieving the desired biological activity.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, particularly for the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. Its unique structural features allow for the introduction of a key pharmacophoric element that can significantly enhance the potency and selectivity of drug candidates. The detailed protocol provided herein serves as a practical guide for researchers to effectively utilize this important building block in their drug discovery programs.

References

The Rising Profile of 3-Ethylphenylboronic Acid: A Workhorse for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecules that can be tailored for specific functionalities is perpetual. Among the vast chemical toolkit available to researchers, 3-ethylphenylboronic acid and its derivatives have emerged as exceptionally versatile building blocks. Their unique electronic and structural properties, coupled with the predictable reactivity of the boronic acid moiety, have positioned them at the forefront of innovations in organic electronics, stimuli-responsive polymers, and chemosensors.

This technical guide offers an in-depth exploration of the applications of this compound derivatives. Moving beyond a simple recitation of protocols, we delve into the underlying chemical principles that govern their synthesis and function. This document is designed to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to innovate upon them.

The Strategic Advantage of the 3-Ethylphenyl Moiety

The seemingly simple addition of an ethyl group at the meta-position of phenylboronic acid imparts a subtle yet significant influence on the material's properties. This alkyl substituent can enhance solubility in organic solvents, a crucial factor for solution-processable organic electronics.[1] Furthermore, it can influence the solid-state packing of derived molecules, which in turn affects charge transport and photophysical properties in thin films.[1]

The boronic acid group itself is a remarkable functional unit. It is most renowned for its ability to undergo the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[2][3] This reaction is the linchpin for constructing complex conjugated systems that are the basis of many advanced materials.[4][5] Additionally, the boronic acid group can form reversible covalent bonds with diols, a property that is ingeniously exploited in the design of "smart" materials that respond to the presence of molecules like glucose.[6][7]

Application Note I: Synthesis of Conjugated Polymers for Organic Electronics via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of conjugated polymers, which are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][9] this compound can be used to introduce specific structural motifs that tune the electronic and photophysical properties of the resulting polymer.

Causality in Experimental Design

The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used.[2] The base, typically an aqueous solution of sodium carbonate or cesium carbonate, plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[3] The solvent system often consists of a mixture of an organic solvent (like toluene or n-propanol) and water to dissolve both the organic and inorganic reagents.[2][10]

Experimental Workflow: Suzuki-Miyaura Polymerization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification A Combine Aryl Dihalide, This compound Derivative, & Solvent B Purge with Inert Gas (e.g., Argon) A->B C Add Palladium Catalyst & Aqueous Base B->C D Heat to Reflux (e.g., 80-100 °C) C->D E Monitor by GPC/TLC D->E F Cool to Room Temperature E->F G Precipitate Polymer (e.g., in Methanol) F->G H Filter & Wash G->H I Dry under Vacuum H->I

Caption: General workflow for Suzuki-Miyaura polymerization.

Detailed Protocol: Synthesis of a Polyfluorene Copolymer

This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 3-ethylphenylene, a material with potential applications in OLEDs.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 equiv)

  • This compound (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • 2 M Aqueous sodium carbonate solution

  • Toluene

  • Methanol

Procedure:

  • To a three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add 2,7-dibromo-9,9-dioctylfluorene and this compound.

  • Add toluene to the flask and purge the system with argon for 20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Add the 2 M aqueous sodium carbonate solution.

  • Heat the mixture to reflux (approximately 90 °C) and stir vigorously for 24-48 hours under an argon atmosphere.

  • Monitor the reaction by taking small aliquots and analyzing them by gel permeation chromatography (GPC) to determine the molecular weight of the polymer.

  • Once the desired molecular weight is achieved, cool the reaction to room temperature.

  • Slowly pour the reaction mixture into a beaker of vigorously stirring methanol to precipitate the polymer.

  • Filter the polymer using a Büchner funnel and wash it with methanol and then water to remove any residual catalyst and salts.

  • Dry the polymer in a vacuum oven overnight.

Self-Validation: The success of the synthesis can be validated by a combination of characterization techniques. GPC will confirm the molecular weight and polydispersity of the polymer. ¹H and ¹³C NMR spectroscopy will verify the chemical structure of the polymer, and UV-Vis and photoluminescence spectroscopy will reveal its optical properties.

Parameter Typical Value Significance
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol Affects film-forming properties and charge transport.
Polydispersity Index (PDI)1.5 - 2.5A measure of the distribution of polymer chain lengths.
Absorption Maximum (λ_max)380 - 450 nmIndicates the energy of the electronic transition.
Emission Maximum (λ_em)420 - 550 nmDetermines the color of light emitted in an OLED.

Application Note II: Fabrication of Chemosensors for Saccharide Detection

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of chemosensors for saccharides like glucose.[11][12] This interaction, which is pH-dependent, can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[13][14]

The Chemistry of Detection

In an aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[6] The tetrahedral form is more Lewis acidic and readily reacts with diols to form a cyclic boronate ester.[11] The presence of a saccharide shifts the equilibrium towards the boronate ester, leading to a change in the local environment that can be detected. For instance, if a fluorophore is incorporated into the boronic acid derivative, the binding event can alter its fluorescence through mechanisms like photoinduced electron transfer (PET).[11]

Experimental Workflow: Fluorescent Sensor Fabrication and Testing

Sensor_Workflow cluster_synth Sensor Synthesis cluster_fab Sensor Preparation cluster_test Analyte Detection A Synthesize Fluorophore-tagged This compound Derivative B Prepare Buffer Solution (e.g., PBS pH 7.4) A->B C Dissolve Sensor Molecule in Buffer B->C D Add Saccharide Solution (e.g., Glucose) C->D E Measure Fluorescence Intensity Change D->E

Caption: Workflow for a fluorescent saccharide sensor.

Detailed Protocol: A Simple Fluorescent Glucose Sensor

This protocol describes the use of a commercially available fluorescent dye, Alizarin Red S (ARS), in a displacement assay with this compound for the detection of glucose.

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it in PBS buffer (pH 7.4).

  • Prepare a stock solution of ARS in PBS buffer.

  • In a cuvette, mix the this compound solution with the ARS solution. The boronic acid will bind to the diol on ARS, causing a change in its fluorescence.

  • Record the initial fluorescence spectrum of the this compound-ARS complex.

  • Add a known concentration of glucose solution to the cuvette. Glucose will compete with ARS for binding to the boronic acid, displacing ARS and causing a change in fluorescence.

  • Record the fluorescence spectrum after the addition of glucose.

  • Repeat steps 5 and 6 with different concentrations of glucose to generate a calibration curve.

Self-Validation: The sensor's performance is validated by its response to glucose. A clear, concentration-dependent change in fluorescence intensity should be observed. The selectivity of the sensor can be tested by introducing other sugars (e.g., fructose, mannose) and observing the fluorescence response.

Parameter Typical Value Significance
Limit of Detection (LOD)1 - 10 mMThe lowest concentration of glucose that can be reliably detected.
Dynamic Range1 - 20 mMThe range of glucose concentrations over which the sensor provides a linear response.
SelectivityGlucose > Other SugarsThe sensor should respond more strongly to glucose than to other potentially interfering sugars.

Conclusion and Future Outlook

This compound and its derivatives are more than just chemical curiosities; they are enabling tools for the creation of next-generation materials. The protocols and insights provided here serve as a foundation for further exploration. The future of this field lies in the rational design of new derivatives with enhanced properties, leading to more efficient OLEDs, more sensitive and selective sensors, and novel smart materials with unprecedented functionalities. As our understanding of the structure-property relationships in these systems deepens, so too will our ability to harness the full potential of this remarkable class of molecules.

References

Catalytic Applications of 3-Ethylphenylboronic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Ethylphenylboronic Acid in Modern Catalysis

This compound (CAS No. 90555-65-0) has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its unique combination of stability, reactivity, and functional group tolerance makes it an invaluable reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a versatile handle for a multitude of catalytic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.[2]

This guide provides an in-depth exploration of the catalytic applications of this compound, moving beyond a simple recitation of procedures to offer insights into the underlying principles and practical considerations that govern these reactions. The protocols and application notes detailed herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate.

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of this compound, enabling the efficient synthesis of 3-ethyl-substituted biaryl compounds.[3][4] These structural motifs are prevalent in a vast array of biologically active molecules and advanced materials.[3] The reaction's mild conditions and broad substrate scope have cemented its status as a cornerstone of modern organic chemistry.[5]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, in this case, this compound, transfers its organic group to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation This compound, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Biaryl Product (Ar-R) Biaryl Product (Ar-R) Reductive Elimination->Biaryl Product (Ar-R) Regenerated Pd(0)L2 Regenerated Pd(0)L2 Reductive Elimination->Regenerated Pd(0)L2 Chan_Lam_Cycle Cu(II) Cu(II) Ligand Exchange Ligand Exchange Cu(II)->Ligand Exchange R-NuH (Amine/Alcohol) Cu(II)-NuH Cu(II)-NuH Ligand Exchange->Cu(II)-NuH Transmetalation Transmetalation Cu(II)-NuH->Transmetalation This compound Ar-Cu(III)-Nu Ar-Cu(III)-Nu Transmetalation->Ar-Cu(III)-Nu Reductive Elimination Reductive Elimination Ar-Cu(III)-Nu->Reductive Elimination Product (Ar-Nu) Product (Ar-Nu) Reductive Elimination->Product (Ar-Nu) Cu(I) Cu(I) Reductive Elimination->Cu(I) Reoxidation Reoxidation Cu(I)->Reoxidation O2 (air) Reoxidation->Cu(II)

References

Application Notes & Protocols: Derivatization of 3-Ethylphenylboronic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the derivatization of 3-Ethylphenylboronic acid for analytical purposes. Boronic acids, while crucial in synthetic chemistry and drug development, present challenges for direct analysis via common chromatographic techniques due to their polarity and low volatility.[1] Derivatization is a key strategy to overcome these limitations, enhancing chromatographic performance and detection sensitivity.[2][3][4] We present detailed protocols for two primary derivatization strategies: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and cyclic boronate ester formation with a fluorogenic diol for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The underlying chemical principles, experimental considerations, and expected outcomes are discussed to provide researchers with a robust framework for the reliable quantification of this compound in various matrices.

Introduction: The Analytical Challenge of Boronic Acids

This compound is a member of the arylboronic acid class of compounds, which are extensively used as building blocks in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[5] Their presence as residual reagents or impurities in active pharmaceutical ingredients (APIs) must be carefully monitored.[6][7] However, the inherent properties of the boronic acid functional group, -B(OH)₂, pose significant analytical hurdles:

  • High Polarity: The presence of two hydroxyl groups makes the molecule polar and prone to hydrogen bonding, leading to poor peak shape and retention in reversed-phase liquid chromatography and strong adsorption in gas chromatography.[8]

  • Low Volatility: The high polarity and tendency to form intermolecular hydrogen bonds result in very low volatility, making direct analysis by GC challenging without thermal degradation.[1]

  • Poor Ionization/Detection: this compound lacks a strong chromophore for sensitive UV detection in HPLC and can exhibit poor ionization efficiency in mass spectrometry without derivatization.[2][6]

Derivatization addresses these issues by chemically modifying the boronic acid moiety to create a derivative with more favorable analytical properties.[4] This guide will focus on practical, field-proven protocols to empower researchers in their analytical workflows.

Principle of Derivatization for this compound

The primary goal of derivatization is to replace the active, polar hydrogen atoms of the boronic acid's hydroxyl groups with non-polar, protecting groups.[9] This transformation fundamentally alters the molecule's physicochemical properties to make it amenable to specific analytical techniques.

Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for GC analysis.[8] It involves the reaction of a compound containing an active hydrogen (like the -OH groups in a boronic acid) with a silylating reagent. The silyl group, typically trimethylsilyl (TMS), replaces the active hydrogen.

  • Mechanism: The reaction is a nucleophilic substitution where the oxygen of the hydroxyl group attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable silyl ether. This process effectively masks the polar hydroxyl groups.[10]

  • Benefits:

    • Increased Volatility: The replacement of polar O-H bonds with non-polar O-Si(CH₃)₃ bonds significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and making it suitable for GC.[9]

    • Improved Thermal Stability: Silyl derivatives are generally more thermally stable than their underivatized counterparts, preventing on-column degradation.

    • Characteristic Mass Spectra: TMS derivatives often produce predictable and characteristic fragmentation patterns in MS, aiding in structural confirmation and identification.

Workflow for Silylation and GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness (under N₂ stream) Sample->Dry Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) & Solvent (Pyridine) Dry->Reagent React Heat at 70°C for 30 min Reagent->React Inject Inject into GC-MS React->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect

Caption: Silylation workflow for GC-MS.

Cyclic Boronate Ester Formation for HPLC-FLD

Boronic acids readily and reversibly react with compounds containing 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[11][12] This reaction is highly specific and can be exploited for analytical purposes by using a diol that also possesses a fluorescent tag.

  • Mechanism: The reaction involves the condensation of the boronic acid with the diol, eliminating two molecules of water to form a cyclic boronate ester. This reaction is typically fast and occurs under mild, neutral, or slightly basic conditions.[11]

  • Benefits:

    • Enhanced Detection: By choosing a derivatizing agent with a high molar absorptivity (for UV-Vis) or a native fluorescence (for FLD), the sensitivity of the analysis can be dramatically increased.[2][13]

    • Specificity: The reaction is highly selective for the boronic acid moiety, reducing potential interferences from the sample matrix.

    • Improved Chromatography: The resulting derivative is often less polar than the original boronic acid, leading to better retention and peak shape on reversed-phase HPLC columns.

For this application note, we will utilize a reagent like Alizarin Red S, which contains a diol moiety and becomes strongly fluorescent upon complexation with a boronic acid. This allows for highly sensitive post-column derivatization.

Post-Column Derivatization Workflow for HPLC-FLD

cluster_hplc HPLC System cluster_reagent Reagent Delivery Injector Autosampler Column HPLC Column Injector->Column Detector Fluorescence Detector Column->Detector Mixer Mixing Tee Column->Mixer ReagentPump Reagent Pump Reagent Derivatizing Reagent (e.g., Alizarin Red S) ReagentPump->Reagent Reagent->Mixer Reactor Reaction Coil (Heated) Mixer->Reactor Reactor->Detector

Caption: Post-column derivatization workflow for HPLC-FLD.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of the bis(trimethylsilyl) derivative of this compound.

Materials and Reagents:

ReagentGradeSupplier (Example)
This compound (90555-65-0)Analytical StandardSigma-Aldrich
Pyridine, Anhydrous≥99.8%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSupelco
HexaneHPLC GradeFisher Scientific
Micro-reaction vials (2 mL) with PTFE-lined caps-VWR

Procedure:

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in pyridine to create a 1 mg/mL stock solution.

    • For unknown samples, accurately weigh an appropriate amount into a vial. If the sample is in solution, transfer an aliquot containing an estimated amount of the analyte and evaporate the solvent completely under a gentle stream of nitrogen.[1]

  • Derivatization Reaction:

    • To a 2 mL micro-reaction vial containing the dried sample residue or 100 µL of the standard stock solution, add 100 µL of anhydrous pyridine.

    • Add 200 µL of BSTFA + 1% TMCS (trimethylchlorosilane, a catalyst).

    • Securely cap the vial. Vortex briefly to ensure thorough mixing.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.[14]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection. If necessary, dilute the derivatized sample with hexane to bring it within the calibration range of the instrument.

    • Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Instrumental Conditions (Typical):

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Inlet Temp 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp 230°C
Quad Temp 150°C
Acquisition Mode Scan (m/z 40-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Expected Results: The derivatization reaction replaces the two -OH groups with -OSi(CH₃)₃ groups. The resulting molecule, this compound bis(trimethylsilyl) ester, will be significantly more volatile and will elute from the GC column with a symmetrical peak shape. In EI-MS, it will produce a characteristic fragmentation pattern that can be used for quantification and confirmation.

Protocol 2: Post-Column Derivatization for HPLC-FLD Analysis

This protocol utilizes an on-line post-column reaction with alizarin to form a fluorescent complex for sensitive detection.[13]

Materials and Reagents:

ReagentGradeSupplier (Example)
This compound (90555-65-0)Analytical StandardSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Water, DeionizedType I-
Formic AcidLC-MS GradeThermo Scientific
Alizarin97%Acros Organics
Triethylamine (TEA)≥99%Sigma-Aldrich

Procedure:

  • Mobile Phase and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare working standards by serial dilution in a 50:50 mixture of Mobile Phase A and B.

  • Post-Column Reagent Preparation:

    • Prepare a solution of 75 µM alizarin and 0.1% triethylamine in acetonitrile.[13] Sonicate to dissolve and filter through a 0.22 µm filter. This reagent should be protected from light.

  • HPLC-FLD Instrumental Setup:

    • Connect the outlet of the HPLC column to a mixing tee.

    • Connect a second HPLC pump (reagent pump) to deliver the post-column reagent to the other inlet of the mixing tee.

    • Connect the outlet of the mixing tee to a reaction coil (e.g., 3.5 m x 0.25 mm PEEK tubing) housed in a column heater or oven.[13]

    • Connect the outlet of the reaction coil to the inlet of the fluorescence detector.

HPLC-FLD Instrumental Conditions (Typical):

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Column Temp 30°C
Mobile Phase Gradient Start at 20% B, hold for 2 min; linear ramp to 95% B over 8 min; hold for 2 min.
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Post-Column Reagent Flow 0.4 mL/min
Reaction Coil Temp 50°C[13]
Fluorescence Detector Excitation: 469 nm, Emission: 610 nm[13]

Expected Results: this compound will be separated from other matrix components on the C18 column. After elution, it will mix with the alizarin reagent, and the reaction will proceed in the heated coil to form a fluorescent complex. The fluorescence detector will selectively detect this complex, resulting in a sharp, sensitive peak at the retention time of the boronic acid. This method provides excellent sensitivity and selectivity, making it ideal for trace analysis.

Data Interpretation and Validation

  • Quantification: For both methods, quantification is achieved by constructing a calibration curve using a series of known standards. The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.

  • Method Validation: A full validation according to ICH guidelines should be performed, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Trustworthiness: Each protocol is a self-validating system. In the GC-MS method, the mass spectrum provides confirmation of the derivative's identity. In the HPLC-FLD method, the specificity of the post-column reaction ensures that only boronic acids will generate a significant signal at the specified wavelengths, thus confirming the analyte's identity.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive analysis. Silylation followed by GC-MS offers a robust method for quantification and structural confirmation, particularly in complex organic matrices. For applications requiring high sensitivity and selectivity, such as trace impurity analysis, HPLC with post-column fluorogenic derivatization provides an excellent alternative. The choice of method will depend on the specific analytical challenge, available instrumentation, and the required level of sensitivity. The protocols detailed herein provide a solid foundation for researchers to develop and validate analytical methods for this important class of compounds.

References

The Strategic Role of 3-Ethylphenylboronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Importance of Boronic Acids in Modern Agriculture

In the continuous effort to ensure global food security, the development of effective and environmentally conscious agrochemicals is of paramount importance. These compounds, which include fungicides, herbicides, and insecticides, are essential for protecting crops from diseases and pests, thereby maximizing yields.[1] At the heart of the synthesis of many modern agrochemicals lies a class of remarkably versatile reagents: arylboronic acids. Their significance stems from their central role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient construction of carbon-carbon bonds—a fundamental process in the assembly of complex bioactive molecules.[2]

Among the diverse array of arylboronic acids, 3-ethylphenylboronic acid has emerged as a valuable building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an ethyl group at the meta position, provides a specific steric and electronic profile that can be crucial for achieving desired biological activity and selectivity in the resulting agrochemical. This application note will provide a detailed exploration of the use of this compound in the synthesis of a promising class of fungicidal compounds: novel pyridine carboxamides. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind the procedural choices, offering researchers and drug development professionals a comprehensive guide to leveraging this important synthetic intermediate.

Core Application: Synthesis of Novel Fungicidal Pyridine Carboxamides

Recent research in agrochemical discovery has identified a series of novel pyridine carboxamide derivatives with significant antifungal activity.[3] These compounds often function as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain. The synthesis of these complex molecules frequently involves a key step where a substituted phenyl ring is introduced onto a pyridine core. This is where this compound plays a pivotal role.

The general synthetic strategy involves the Suzuki-Miyaura cross-coupling of this compound with a halogenated pyridine carboxamide precursor. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the late-stage modification of complex molecules.

3-Ethylphenylboronic_Acid 3-Ethylphenylboronic_Acid Suzuki_Coupling Suzuki-Miyaura Coupling 3-Ethylphenylboronic_Acid->Suzuki_Coupling Halogenated_Pyridine_Carboxamide Halogenated_Pyridine_Carboxamide Halogenated_Pyridine_Carboxamide->Suzuki_Coupling Fungicidal_Pyridine_Carboxamide Fungicidal_Pyridine_Carboxamide Suzuki_Coupling->Fungicidal_Pyridine_Carboxamide Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Aryl_Halide R-X (Halogenated Pyridine Carboxamide) Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-R' Ln Transmetalation->Pd(II)_Aryl_Complex Boronic_Acid R'-B(OH)2 (this compound) + Base Boronic_Acid->Transmetalation Reductive_Elimination Reductive_Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product R-R' (Fungicidal Product) Reductive_Elimination->Coupled_Product

References

Application Note: Strategic C-C Bond Formation Utilizing 3-Ethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Biaryl Moieties

The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors[1][2][3]. Among the myriad of methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl and substituted aryl compounds[4][5][6]. These structural motifs are cornerstones in medicinal chemistry, materials science, and agrochemicals[5][7][8].

3-Ethylphenylboronic acid is a valuable and versatile building block in this context, allowing for the precise introduction of an ethylphenyl group onto various aromatic or heteroaromatic scaffolds[5][9][10]. The resulting ethyl-substituted biaryl compounds are of significant interest in drug discovery, as the ethyl substituent can favorably modulate physicochemical properties such as lipophilicity and metabolic stability[5]. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[11][12][13]. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.

  • Oxidative Addition : The cycle commences with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl[14]. For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step[4][15].

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the organoboron species to the Pd(II) center. A crucial aspect of this step is the activation of the boronic acid by a base[16]. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation with the Pd(II) complex to generate a diorganopalladium(II) intermediate.

  • Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new C-C bond in the desired biaryl product and regenerates the catalytically active Pd(0) species, thus completing the cycle[11][12].

Below is a graphical representation of the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂(Ar') Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration ArX Aryl Halide (Ar-X) Boronic_Acid This compound (Ar'-B(OH)₂) Base Base Final_Product 3-Ethylbiaryl (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reagents and reaction conditions. Below is a detailed, step-by-step protocol for a representative coupling of this compound with an aryl bromide.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware reagents Weigh and Add Reagents: Aryl Bromide, this compound, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent(s) reagents->solvent reaction Heat Reaction Mixture Under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Separate Layers, Extract monitoring->workup Upon Completion purification Purification: Dry Organic Layer, Concentrate, Column Chromatography workup->purification characterization Characterize Pure Product: NMR, MS, etc. purification->characterization end End: Obtain Pure Product characterization->end

Caption: A typical experimental workflow for biaryl synthesis.

Detailed Protocol: Synthesis of 3-Ethyl-4'-methoxybiphenyl

This protocol describes the coupling of 1-bromo-4-methoxybenzene with this compound.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 1-Bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃; 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 1-bromo-4-methoxybenzene, and potassium carbonate.

  • Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.

  • Solvent Addition and Degassing: Add 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours[5].

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-ethyl-4'-methoxybiphenyl.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. The following tables provide a comparative overview of common choices.

Table 1: Comparison of Palladium Catalysts

Catalyst SystemTypical Loading (mol%)Key AdvantagesConsiderations
Pd(PPh₃)₄1-5Commercially available, reliable for many substrates.Can be sensitive to air and moisture.
Pd(OAc)₂ / PPh₃1-3 (Pd), 2-6 (Ligand)Versatile, allows for ligand variation.Requires in-situ formation of the active catalyst.
PdCl₂(dppf)1-3Highly active for a broad range of substrates, including challenging ones.More expensive than simpler systems.
Buchwald Ligands/Catalysts0.01-1Extremely high activity, especially for aryl chlorides and sterically hindered substrates[15].Proprietary and can be costly.

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseSolvent SystemTemperature (°C)General Applicability
K₂CO₃Toluene/Water, Dioxane/Water80-100Widely used, effective for many aryl bromides and iodides[12][17].
Cs₂CO₃Dioxane, THFRT - 80Highly effective, often used for less reactive substrates.
K₃PO₄Toluene, Dioxane80-110Good for sterically hindered substrates and can be used under anhydrous conditions.
NaHCO₃DME/Water80-90A milder base, suitable for base-sensitive functional groups.

Troubleshooting and Field-Proven Insights

Despite its robustness, challenges can arise in Suzuki-Miyaura couplings. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the Pd(0) catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Degassing is critical to prevent catalyst oxidation[4].

    • Poor Solubility: If reactants are not soluble, consider a different solvent system (e.g., DMF, 2-MeTHF) or increasing the temperature[18].

    • Inefficient Transmetalation: The choice of base is critical. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be required[19].

  • Side Reactions:

    • Protodeborylation: The boronic acid can be cleaved by protons, especially in aqueous media. Using anhydrous conditions or minimizing reaction time can mitigate this[4].

    • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or Pd(II) species[4][20]. Thorough degassing is essential.

Conclusion: A Versatile Tool for Molecular Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the formation of C-C bonds, and this compound serves as an excellent coupling partner for the synthesis of a wide array of ethyl-substituted biaryl compounds[10]. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively harness this reaction to construct complex molecules for applications in drug discovery, materials science, and beyond. This guide provides a solid foundation for the successful implementation of this compound in your synthetic endeavors.

References

Application Notes & Protocols: Strategic Synthesis of Biaryl Ligands Utilizing 3-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 3-Ethylphenylboronic Acid in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular innovation. Among the vast arsenal of synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its reliability, mild conditions, and exceptional functional group tolerance.[1][2][3] Central to this transformation are organoboron reagents, and this compound (3-EPBA) has emerged as a particularly valuable building block.

This guide provides an in-depth exploration of 3-EPBA, focusing on its application in the synthesis of biaryl ligands. The biaryl motif is a privileged structure found in numerous pharmaceuticals, agrochemicals, and advanced materials.[4] The introduction of a 3-ethylphenyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making 3-EPBA a strategic choice in drug design and lead optimization.[1] We will dissect the causality behind experimental choices, provide robust, self-validating protocols, and offer insights grounded in established chemical principles.

Physicochemical Profile: this compound

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 90555-65-0[5][6]
Molecular Formula C₈H₁₁BO₂[5][6]
Molecular Weight 149.98 g/mol [5][6]
Appearance White to off-white solid/powder[5]
Melting Point 102.5 - 107.5 °C[5]
Boiling Point 299.6 °C at 760 mmHg[5]
Purity Typically ≥98.0%[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The power of 3-EPBA is most effectively harnessed through the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-defined palladium-based catalytic cycle, which is crucial for understanding reaction optimization and troubleshooting. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which converts the boronic acid into a more nucleophilic boronate species ([Ar²-B(OH)₃]⁻).[2][8]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_oa Oxidative Addition (+ Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_oa->pd2_trans Transmetalation (+ Ar²-B(OH)₂ / Base) pd2_trans->pd0 Reductive Elimination (- Ar¹-Ar²) Product Biaryl Product (Ar¹-Ar²) ArX Aryl Halide (Ar¹-X) BoronicAcid This compound (Ar²-B(OH)₂) Base Base (e.g., K₂CO₃) Salts Byproducts (X⁻, B(OH)₃) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Glassware (Round-bottom flask, condenser) B 2. Add Solid Reagents (3-EPBA, Bromobenzene, Pd(OAc)₂, PPh₃, K₂CO₃) A->B C 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) B->C D 4. Add Solvents (Toluene, Water) C->D E 5. Heat and Stir (80-100 °C, vigorous stirring) D->E F 6. Monitor Progress (TLC or GC-MS) E->F G 7. Cool to RT & Dilute (Ethyl Acetate, Water) F->G H 8. Liquid-Liquid Extraction G->H I 9. Wash, Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is structured to provide both foundational knowledge and advanced troubleshooting strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on navigating the nuances of using 3-Ethylphenylboronic acid. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring you can design robust, high-yielding, and reproducible reactions.

Section 1: Foundational FAQs

This section addresses the most common questions regarding the setup and mechanism of Suzuki reactions involving substituted boronic acids.

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like this compound) and an organohalide.[1][2] The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][2][3][4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][3][5]

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs Pd0 L₂Pd(0) (Active Catalyst) OA Ar-Pd(II)-X(L₂) Oxidative Adduct Pd0->OA Oxidative Addition TM Ar-Pd(II)-Ar'(L₂) Transmetalation Complex OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM->Product ArX Ar-X (Aryl Halide) ArX->OA ArB Ar'-B(OH)₂ (this compound) ArB->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q2: The ethyl group on my this compound seems to be causing issues. Which catalyst and ligand system should I start with?

A2: The 3-ethylphenyl group introduces moderate steric hindrance near the reaction center. While not as challenging as an ortho-substituted substrate, this steric bulk can slow down the final reductive elimination step. Standard catalysts like Pd(PPh₃)₄ may be sluggish or require higher temperatures and loadings.[6]

Expert Recommendation: Your starting point should be a catalyst system featuring bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[6][7][8] These ligands accelerate both the oxidative addition and, critically, the reductive elimination of sterically demanding products.[9] They stabilize the palladium center while promoting the formation of the desired C-C bond.[8] N-Heterocyclic Carbene (NHC) ligands are also an excellent, highly active alternative.[4][6]

Catalyst System ComponentRecommendation for this compoundRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Cost-effective, stable, and readily available Pd(II) and Pd(0) sources that form the active catalyst in situ with the ligand.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate key steps of the catalytic cycle for hindered substrates.[6][8][10]
Typical Loading 1-2 mol% Pd, 1.1-1.2x Ligand:Pd ratioA good starting point for optimization; lower loadings (down to 0.001 mol%) may be possible with highly active systems.[9]
Q3: What is the role of the base, and how do I choose the right one?

A3: The base is not a passive component; it is essential for activating the boronic acid.[2][4] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is required for the transmetalation step to proceed efficiently.[2]

The choice of base is a critical parameter that depends on the stability of your substrates and the solvent system. For this compound, which is moderately sensitive, the choice of base can mean the difference between high yield and significant byproduct formation.

BaseStrengthSolubilityRecommended Use Case & Comments
K₂CO₃ (Potassium Carbonate) ModerateSoluble in waterA robust, general-purpose base. Ideal for biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water).[2] Often a good first choice.
K₃PO₄ (Potassium Phosphate) StrongSoluble in waterMore potent than carbonates. Highly effective for challenging couplings, including those with sterically hindered partners or less reactive aryl chlorides.[11]
Cs₂CO₃ (Cesium Carbonate) StrongSoluble in organic solventsOften used in anhydrous conditions or when a stronger, more soluble inorganic base is needed.[2][3]
Organic Bases (e.g., NEt₃) Weak/ModerateSoluble in organic solventsGenerally less effective for activating the boronic acid but can be useful for substrates with base-sensitive functional groups.

Pro-Tip: For sensitive substrates, using milder bases like potassium fluoride (KF) can sometimes prevent decomposition while still promoting the reaction.[4]

Section 2: Advanced Troubleshooting Guide

This section is designed in a problem/cause/solution format to directly address experimental failures.

Problem 1: Low to No Product Conversion

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting materials.

Potential Cause A: Inactive Catalyst The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[5] Furthermore, oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[12]

Solution: Ensure an Active, Oxygen-Free Catalytic System

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes can suffice.[12]

  • Use a Pre-catalyst: Consider using a modern, air-stable palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These complexes are designed to readily generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[13]

  • Check Reagent Purity: Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere.[12] Use fresh, high-purity ligands.

Potential Cause B: Poor Solubility If your reagents, base, or catalyst complex are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not occur at all.

Solution: Optimize the Solvent System

  • For Biphasic Reactions: Toluene, 1,4-Dioxane, or THF mixed with an aqueous base solution (e.g., 4:1 or 5:1 organic:water) are common and effective choices.[2][3][5] The water helps dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.

  • For Anhydrous Reactions: If water promotes side reactions, use a polar aprotic solvent like DMF or DME with a soluble base like Cs₂CO₃. Ensure all reagents and glassware are scrupulously dried.

Problem 2: Significant Byproduct Formation

Your starting materials are consumed, but the desired product is contaminated with significant impurities, complicating purification and lowering the yield.

Potential Cause A: Protodeboronation This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom from a proton source (often water or alcohol), yielding ethylbenzene as a byproduct.[12] Electron-deficient boronic acids are particularly susceptible, but it can occur with any boronic acid under suboptimal conditions.[12][14]

Solution: Minimize Proton Sources and Reaction Time

  • Use Anhydrous Conditions: If protodeboronation is severe, switch to a rigorously dried solvent (e.g., anhydrous dioxane or toluene) and a non-aqueous base (e.g., Cs₂CO₃ or KOtBu).

  • Use a More Stable Boron Reagent: Convert the this compound to a more stable boronic ester, such as a pinacol ester or an MIDA boronate.[12][15] These reagents are more resistant to protodeboronation and slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low.[15]

  • Lower Temperature & Time: Run the reaction at the lowest temperature that provides a reasonable rate. Over-heating or unnecessarily long reaction times can exacerbate decomposition.[12]

Potential Cause B: Homocoupling This side reaction results in the formation of a biaryl product from two molecules of the boronic acid (3,3'-diethylbiphenyl) or two molecules of the aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[5][14][16]

Solution: Control the Catalytic Species and Stoichiometry

  • Strictly Anaerobic Conditions: As with catalyst deactivation, rigorous degassing is the primary defense against homocoupling, as oxygen can facilitate the Pd(II)-mediated pathway for this side reaction.[5][16]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of Pd(II) present initially, which can drive homocoupling.[7]

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the limiting aryl halide. This ensures the palladium complex is more likely to react with the halide partner after oxidative addition.

Troubleshooting_Flowchart cluster_yield Yield Issue cluster_byproduct Byproduct Identity start Low Yield or Byproducts Observed check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Action: Low Conversion 1. Degas Rigorously 2. Use Fresh Ligand/Catalyst 3. Switch to Pre-catalyst check_conversion->no_conversion No yes_conversion Byproduct Issue check_conversion->yes_conversion Yes check_byproduct Identify Byproduct: Protodeboronation or Homocoupling? yes_conversion->check_byproduct is_protodeboronation Action: Protodeboronation 1. Use Anhydrous Conditions 2. Switch to Pinacol Ester 3. Lower Temperature check_byproduct->is_protodeboronation Protodeboronation (Ethylbenzene) is_homocoupling Action: Homocoupling 1. Strict Degassing 2. Use Pd(0) Source 3. Adjust Stoichiometry check_byproduct->is_homocoupling Homocoupling (Diethyl-biphenyl)

Caption: Troubleshooting decision tree for common Suzuki coupling issues.

Section 3: Experimental Protocols

Protocol 1: General Starting Conditions for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 Toluene/Water) via syringe.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) in a small amount of the degassed organic solvent. Add this solution to the main reaction vessel via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Common side reactions with 3-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Ethylphenylboronic acid. This guide is designed to provide in-depth, experience-driven answers to common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Failure & Low Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is giving me a very low yield or failing completely. What are the most critical parameters to investigate first?

Answer: When a Suzuki-Miyaura reaction underperforms, it's essential to systematically evaluate the key components. Low yields are often traced back to one of four areas: catalyst integrity, oxygen contamination, reagent quality, or the base/solvent system.[1]

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to enter the catalytic cycle.[1][2] Ensure your palladium source and any supporting ligands are from a fresh, reliable batch. Air-stable precatalysts, such as palladacycles, can offer more consistent results.[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Dissolved oxygen can lead to the oxidative homocoupling of your this compound, forming 3,3'-diethylbiphenyl, and can also deactivate your Pd(0) catalyst.[1][3] Ensure all solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and maintain a positive inert gas atmosphere throughout the entire setup and reaction time.

  • Reagent Purity & Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids are susceptible to degradation over time, primarily through protodeboronation and boroxine formation (discussed in detail below).[1] Consider performing a quality check (e.g., NMR) on your boronic acid if it has been stored for an extended period.

  • Base and Solvent Choice: The base is not just a passive component; it is crucial for the transmetalation step.[4] Its strength and solubility are interdependent with the solvent system. For instance, a weak base like K₂CO₃ may require some water as a co-solvent to be effective, while a stronger base like Cs₂CO₃ might be suitable for anhydrous conditions. Ensure the chosen base is finely powdered and dry for anhydrous reactions to maximize its reactivity.[1]

Category 2: Identifying & Mitigating Specific Side Reactions

Question: I'm observing a significant amount of ethylbenzene in my crude reaction mixture. What is causing this, and how can I prevent it?

Answer: The formation of ethylbenzene is a classic sign of protodeboronation , a common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond.[5][6] This undesired reaction consumes your boronic acid, directly reducing the yield of your desired cross-coupled product.

Causality & Mechanism: Protodeboronation can be promoted by acidic or, more commonly in Suzuki couplings, basic conditions, especially in the presence of water.[5][7][8] Under basic conditions, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻). This species can then be protonated by a proton source (like water or alcohols) at the ipso-carbon, leading to the cleavage of the carbon-boron bond.[7][9] Elevated temperatures can also accelerate this decomposition pathway.

Mitigation Strategies:

  • Use Anhydrous Conditions: If your substrate and other reagents are compatible, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate can protect it from protodeboronation. These derivatives are often more robust and release the boronic acid slowly under the reaction conditions.[5] Potassium trifluoroborate salts (ArBF₃K) are another excellent alternative, known for their enhanced stability and resistance to protodeboronation.[10]

  • Optimize the Base: Use the mildest base that is effective for your specific substrate combination. Sometimes, switching from a strong base like NaOH to a weaker one like K₃PO₄ or K₂CO₃ can make a significant difference.

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Avoid unnecessarily high temperatures or prolonged heating.

Question: My mass spectrometry analysis shows a byproduct with a mass corresponding to 3,3'-diethylbiphenyl. What is this side reaction, and why is it happening?

Answer: This byproduct is the result of homocoupling (or oxidative dimerization) of your this compound. In this reaction, two molecules of the boronic acid couple to form a symmetrical biaryl.

Causality & Mechanism: Homocoupling is primarily driven by the presence of oxygen in the reaction mixture.[2] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex.[3] This complex can then react with two molecules of the boronic acid, ultimately leading to the formation of the biaryl and regenerating a Pd(0) species that can re-enter the desired catalytic cycle.[3][11] In some cases, copper catalysts, even as impurities, can also promote homocoupling.[12][13]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical preventative measure. As mentioned previously, ensure your solvents are thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[1]

  • Use High-Purity Reagents: Ensure your palladium catalyst and other reagents are free from contaminating metals that might promote homocoupling.

  • Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. If the problem persists despite rigorous degassing, consider screening different ligands or palladium precatalysts.

Question: My this compound powder appears clumpy and gives inconsistent results. What could be the issue?

Answer: This is often indicative of boroxine formation . A boroxine is a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[14][15] While this process is reversible upon addition of water, the presence of significant amounts of boroxine means the actual amount of active boronic acid monomer you are adding to your reaction is lower than calculated, leading to stoichiometric imbalances and inconsistent results.

Causality & Mechanism: The formation of boroxine is an equilibrium process driven by the removal of water.[16][17] It is an entropically favorable process and can occur simply by storing the boronic acid under ambient conditions, or more rapidly upon heating in a non-aqueous solvent.[15][16] While the 3-ethyl group is weakly electron-donating, which can slightly favor boroxine formation compared to electron-withdrawing groups, the primary driver is moisture content and storage conditions.[16]

Mitigation Strategies:

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator, to minimize contact with atmospheric moisture.[18][19]

  • Reagent "Activation": If you suspect significant boroxine formation, you can often revert it to the monomeric acid. One common lab practice is to dissolve the boronic acid in a solvent like diethyl ether, wash it with a small amount of water, dry the organic layer, and then remove the solvent under reduced pressure. However, the most reliable approach is to use fresh, high-purity reagent.

  • Use in Biphasic Systems: In many Suzuki protocols that use a biphasic solvent system (e.g., Toluene/H₂O), the presence of water helps to hydrolyze any boroxine back to the active boronic acid monomer in situ.

Visualizing the Chemistry: Workflows and Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key processes.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Releases Ar1X 3-Ethylphenyl- boronic acid (Ar¹-B(OH)₂) Ar1X->Transmetal Enters Cycle Ar2X Aryl Halide (Ar²-X) Ar2X->OxiAdd Enters Cycle Base Base (e.g., CO₃²⁻) Base->Transmetal Activates caption Fig 1. The main Suzuki-Miyaura catalytic cycle. Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling cluster_boroxine Boroxine Formation Start This compound Proto_Prod Ethylbenzene (Side Product) Start->Proto_Prod C-B Cleavage Homo_Prod 3,3'-Diethylbiphenyl (Side Product) Start->Homo_Prod Dimerization Boroxine_Prod Tris(3-ethylphenyl)boroxine (Inactive Trimer) Start->Boroxine_Prod Dehydration (Reversible) Proto_Cond Conditions: - Water / Protic Solvents - Strong Base - High Temperature Homo_Cond Conditions: - Oxygen (O₂) - Pd(0) Catalyst Boroxine_Cond Conditions: - Dehydration - Improper Storage - Anhydrous Solvents caption Fig 2. Major side reaction pathways for this compound.

References

Preventing protodeboronation of 3-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with 3-Ethylphenylboronic acid?

A1: Protodeboronation is an undesired chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[1][2] In the context of your work with this compound, this side reaction consumes your starting material, converting it into ethylbenzene. This directly reduces the yield of your desired cross-coupled product and complicates the purification process by introducing a significant byproduct. While many arylboronic acids are susceptible to this decomposition pathway, those with electron-donating substituents, like the ethyl group, can be particularly prone under certain conditions.[3][4]

Q2: I'm observing significant formation of ethylbenzene in my Suzuki-Miyaura coupling. What are the most likely causes?

A2: The primary factors that promote the protodeboronation of this compound are multifaceted and often interrelated. The most common culprits include:

  • Reaction pH: Both strongly acidic and strongly basic conditions can catalyze protodeboronation.[1][5] For many arylboronic acids, high pH (typically above 10) significantly accelerates the process by forming a more reactive boronate species.[6][7]

  • Elevated Temperatures: Higher reaction temperatures invariably increase the rate of protodeboronation.[8][9] While necessary for catalytic turnover, excessive heat can favor the decomposition pathway.

  • Presence of a Proton Source: Water is a key ingredient for protodeboronation.[8] While Suzuki-Miyaura reactions are often run in aqueous solvent mixtures, a high concentration of water can be detrimental.

  • Prolonged Reaction Times: The longer your boronic acid is exposed to potentially harsh reaction conditions, the greater the opportunity for it to decompose.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction can become dominant.[9]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides actionable strategies to mitigate the unwanted formation of ethylbenzene in your reactions.

Issue 1: Significant Protodeboronation Byproduct Detected

Your analysis (LC-MS, GC-MS, or NMR) of the crude reaction mixture shows a significant peak corresponding to ethylbenzene, and a correspondingly low yield of the desired product.

Root Causes & Recommended Solutions:

Potential Cause Underlying Principle Recommended Action
Harsh Basic Conditions Strong bases like NaOH or KOH create a high concentration of the reactive boronate anion, which is highly susceptible to protonolysis.[6][10]Switch to a milder base. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent alternatives that provide sufficient basicity for the catalytic cycle without excessively promoting protodeboronation.[8][9]
High Reaction Temperature The activation energy for protodeboronation may be comparable to or lower than that of the desired cross-coupling, especially with a suboptimal catalyst.Optimize the reaction temperature. Attempt the reaction at the lowest temperature that affords a reasonable rate (e.g., starting at 60-80 °C).[9] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
Excess Water Water acts as the proton source for the C-B bond cleavage.[8]Minimize the water content. Use anhydrous solvents where possible. If an aqueous co-solvent is necessary, reduce its proportion (e.g., use a 10:1 dioxane:water ratio instead of 4:1).[8]
Slow Reaction Kinetics A slow cross-coupling reaction allows more time for the boronic acid to decompose.Employ a more active catalyst system. Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a suitable palladium precatalyst can dramatically accelerate the desired reaction, allowing it to outcompete protodeboronation.[8][9]
Issue 2: Inconsistent Yields and Protodeboronation Levels Between Batches

You observe significant variability in the ratio of your desired product to the ethylbenzene byproduct from one experiment to the next, even when following the same protocol.

Root Causes & Recommended Solutions:

Potential Cause Underlying Principle Recommended Action
Variable Reagent Quality This compound can degrade upon storage, especially if exposed to moisture and air. This leads to a lower effective concentration of the active reagent.Use high-purity reagents. Ensure your this compound has been stored under cool, dry, and inert conditions.[8] It is good practice to analyze the purity of the boronic acid by NMR before use.
Oxygen Contamination The presence of oxygen can lead to oxidative side reactions and catalyst deactivation, slowing down the desired coupling and allowing more time for protodeboronation.Ensure a thoroughly inert atmosphere. Properly degas all solvents and rigorously purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[11]

Advanced Strategy: The "Slow-Release" Approach with Boronic Esters

For particularly challenging systems where the above optimizations are insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.

Q3: What are boronic esters, and how do they prevent protodeboronation?

A3: Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are derivatives where the hydroxyl groups of the boronic acid are replaced with a diol.[12] These esters are generally more stable and less prone to protodeboronation than the free boronic acid.[9] They function via a "slow-release" mechanism, where under the reaction conditions, the ester slowly hydrolyzes to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[1][13] This minimizes the concentration of the vulnerable free boronic acid at any given time, thus suppressing the protodeboronation side reaction.[1]

Workflow: Using a MIDA Ester to Prevent Protodeboronation

workflow cluster_prep Step 1: Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_outcome Outcome start This compound protect React with N-methyliminodiacetic acid start->protect Toluene, reflux (Dean-Stark) ester This compound MIDA Ester (Stable) protect->ester coupling Add to Suzuki-Miyaura reaction mixture (Pd catalyst, base, Ar-X) ester->coupling release Slow Release of Boronic Acid coupling->release Hydrolysis product Desired Biaryl Product release->product Cross-Coupling byproduct Minimized Protodeboronation

Workflow for using a MIDA ester to prevent protodeboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.

Reagents & Equipment:

  • Aryl bromide (1.0 eq.)

  • This compound (1.2 eq.)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 eq.)

  • SPhos Pd G2 (or similar high-activity precatalyst) (1-2 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add anhydrous, degassed dioxane followed by degassed water via syringe (a 10:1 dioxane:water ratio is a good starting point). The final concentration should be ~0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

This protocol describes the conversion of this compound to its more stable MIDA boronate ester.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • N-methyliminodiacetic acid (1.05 eq.)

  • Toluene

  • Round-bottom flask with a magnetic stir bar

  • Dean-Stark apparatus and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound, N-methyliminodiacetic acid, and toluene (sufficient to allow for good stirring).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude this compound MIDA ester is often a crystalline solid and can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.

Mechanistic Overview: Competing Pathways

pathways cluster_desired Desired Pathway: Suzuki-Miyaura Coupling cluster_undesired Undesired Pathway: Protodeboronation BA This compound (Ar-B(OH)₂) Trans Transmetalation [Pd(0), Base] BA->Trans Ar'-X Proto Protodeboronation [H⁺ source (e.g., H₂O)] BA->Proto Product Desired Biaryl Product (Ar-Ar') Trans->Product Byproduct Ethylbenzene (Ar-H) Proto->Byproduct

Competing pathways for this compound.

References

Technical Support Center: Purification of 3-Ethylphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-ethylphenylboronic acid and its reaction products. As a cornerstone in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, this compound is a versatile intermediate.[1] However, the unique chemical nature of boronic acids presents specific challenges during reaction workup and purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues, grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying cause and provides a step-by-step solution.

Q1: My crude product is an inseparable mixture that streaks severely on a standard silica gel TLC plate. How can I achieve clean separation via column chromatography?

A1: This is a classic issue with arylboronic acids and their derivatives. The streaking is caused by the interaction between the Lewis acidic boron center and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel, leading to strong, non-specific adsorption.[2][3]

Causality: The empty p-orbital on the boron atom makes it a Lewis acid, which readily coordinates to the oxygen atoms of the silanol groups. This interaction is often strong enough to prevent clean elution, causing the compound to streak down the column or, in some cases, remain irreversibly adsorbed.

Solution: Boric Acid Impregnated Silica Gel

A facile and effective solution is to suppress the Lewis basicity of the silica gel by pre-treating it with boric acid.[4][5] This saturates the problematic adsorption sites, allowing for much cleaner chromatography.

  • Protocol:

    • Prepare a 1% (w/v) solution of boric acid in a polar solvent like methanol.

    • Create a slurry of your silica gel in this solution.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Activate the boric acid-impregnated silica by heating it in an oven.

    • Use this treated silica for both your TLC analysis and flash column chromatography. This method has been shown to be effective for both TLC and flash column chromatography of boronic esters.[4][5]

Q2: My NMR analysis shows broad signals and incorrect integration for my boronic acid product, even after initial purification. What is the likely impurity?

A2: The most common culprit is the formation of the corresponding boroxine , a cyclic anhydride. Boronic acids can readily undergo a reversible, entropically favorable dehydration to form a six-membered ring composed of alternating boron and oxygen atoms.[6][7] The crude product is often an equilibrium mixture of the boronic acid and its boroxine.[8][9]

Causality: Three molecules of the boronic acid eliminate three molecules of water to form the boroxine. This process can occur upon standing at room temperature, during concentration on a rotary evaporator (especially with heating), or if stored improperly.[7]

Solution: Rehydration and Management

Since the formation is reversible, the boroxine can be easily hydrolyzed back to the monomeric boronic acid.[6][8]

  • For Analysis: Before taking an NMR spectrum, dissolve the sample in the deuterated solvent (e.g., CDCl₃, DMSO-d₆) and add a single drop of D₂O. Shake the tube vigorously. The D₂O will hydrolyze the boroxine back to the boronic acid, resulting in sharp, clean signals with correct integration.

  • For Reactions: The presence of boroxine is often not detrimental to subsequent reactions like Suzuki couplings, as the aqueous conditions of the reaction will rapidly hydrolyze it back to the active boronic acid in situ.[8] If you need the pure monomeric acid, recrystallization from a solvent system containing water is often effective.

Q3: After a Suzuki coupling reaction, I have an impurity with a mass corresponding to a dimer of this compound. What is this and how can I prevent it?

A3: You are likely observing a homocoupling byproduct. This occurs when two molecules of the boronic acid couple with each other.

Causality: Homocoupling is typically promoted by the presence of oxygen and a Pd(II) species.[10] If your palladium catalyst is not fully reduced to the active Pd(0) state, or if oxygen enters the reaction vessel, these side reactions can become significant. Insufficiently degassed solvents are a common cause.[11]

Solution: Rigorous Inert Atmosphere and Catalyst Choice

  • Degassing: Ensure all solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Catalyst Choice: Using modern palladium precatalysts (e.g., Buchwald-type precatalysts) can often minimize these side reactions as they are designed to efficiently generate the active Pd(0) species.[11]

  • Purification: Homocoupled products are typically much less polar than the desired cross-coupled product and can usually be separated by standard column chromatography.

Q4: My boronic acid-containing product is an oil that is resistant to crystallization. What purification strategies should I try?

A4: Purifying non-crystalline (oily) boronic acids is a common challenge.[2] When recrystallization fails, derivatization or specialized extraction techniques are excellent alternatives.

Solution 1: Diethanolamine (DEA) Adduct Formation

This is a highly effective method for purifying and isolating boronic acids that are difficult to crystallize.[3][12]

  • Mechanism: The boronic acid reacts with diethanolamine to form a stable, five-membered ring adduct which is often a highly crystalline solid. This adduct can be selectively precipitated from a solution containing impurities.

  • Protocol: A detailed protocol for this method is provided in the "Key Purification Protocols" section below. The crystalline adduct can be isolated by filtration, and the pure boronic acid can be liberated by a simple acid wash.[11][12]

Solution 2: Acid-Base Extraction

Since boronic acids are weakly acidic (pKa ≈ 9), they can be separated from neutral or basic impurities via liquid-liquid extraction.[2][13]

  • Protocol:

    • Dissolve the crude oily product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will be deprotonated and move into the aqueous phase.

    • Wash the organic layer one more time with the basic solution.

    • Combine the aqueous layers and wash with an organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3, which will re-protonate the boronic acid.

    • Extract the pure boronic acid back into an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

Q: How should I store this compound and its derivatives to ensure long-term stability?

A: Boronic acids are susceptible to dehydration to form boroxines and can undergo slow degradation over time, especially if impure.[14][15] For optimal stability, store them in a cool, dry place, tightly sealed, and preferably under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen). Refrigeration is recommended.

Q: What are the primary impurities I should look for in a commercial batch of this compound?

A: Aside from the corresponding boroxine, the main impurity to be aware of is the protodeboronated arene (ethylbenzene in this case).[2] This impurity arises from the cleavage of the carbon-boron bond. Purity can be assessed using HPLC or NMR analysis.[16][17]

Q: What are the key safety precautions when handling this compound?

A: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[18][21]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22] Avoid contact with skin and eyes.[22]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[19] In case of eye contact, rinse cautiously with water for several minutes.[19]

Data & Visualization

Tables for Quick Reference

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90555-65-0[1][23]
Molecular Formula C₈H₁₁BO₂[1][24]
Molecular Weight 149.98 g/mol [1][24]
Appearance White powder[1]
Melting Point 102.5 - 107.5 °C[1][25]
Boiling Point 299.6 °C @ 760 mmHg[1][25]
Density ~1.07 g/cm³[1]

Table 2: Common Impurities and Their Characteristics

ImpurityStructureCommon CauseNotes
Boroxine Cyclic TrimerDehydration of boronic acid upon heating or storage.Reversible with water.[6][8] Leads to broad NMR signals.
Homocoupled Dimer 3,3'-DiethylbiphenylOxygen contamination during Suzuki coupling.Less polar than the desired product. Preventable with inert atmosphere.[10]
Protodeboronation EthylbenzeneC-B bond cleavage, often during prolonged heating or under harsh acidic/basic conditions.Can be a major byproduct in difficult Suzuki couplings.[15][26]
Workflow Visualization

Below is a decision tree to help guide your choice of purification strategy for crude reaction products containing this compound or its derivatives.

Purification_Strategy start Crude Reaction Product is_solid Is the crude product a solid? start->is_solid is_oil Crude is an oil or crystallization fails is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography (Boric Acid-Treated Silica) is_oil->chromatography Neutral Impurities dea_adduct Diethanolamine Adduct Formation is_oil->dea_adduct General Purification acid_base Acid-Base Extraction is_oil->acid_base Acidic/Basic Impurities triturate Trituration recrystallize->triturate Failure success_cryst Pure Solid Product recrystallize->success_cryst Success triturate->is_oil Failure triturate->success_cryst Success

Caption: Purification Strategy Decision Tree.

Key Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol is ideal for purifying solid crude products where impurities have different solubility profiles.

  • Solvent Screening: Test the solubility of your crude product in various common recrystallization solvents (e.g., water, ethanol, ethyl acetate, hexane, toluene) to find a suitable single or dual-solvent system.[2][27] An ideal single solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude solid until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored by minor, highly polar impurities, add a small amount of activated carbon and heat for a few minutes.

  • Filtration (Optional): Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This is a powerful technique for purifying oily or stubborn-to-crystallize boronic acids.[11][12]

  • Adduct Formation: Dissolve the crude this compound product (1.0 equiv) in a minimal amount of a suitable organic solvent like dichloromethane or diethyl ether.

  • Precipitation: Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate of the DEA adduct should form.[11]

  • Isolation: Continue stirring the slurry for 15-30 minutes to ensure complete precipitation. Isolate the white solid adduct by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.

  • Liberation of Boronic Acid: Suspend the purified DEA adduct in an organic solvent (e.g., ethyl acetate). Wash this suspension with an aqueous acid solution (e.g., 1 M HCl). This will break the adduct and pull the diethanolamine into the aqueous layer as its ammonium salt.

  • Final Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure boronic acid product.

References

Technical Support Center: Reaction Monitoring for 3-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-Ethylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of tracking your reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Nuances of Monitoring Boronic Acid Reactions

This compound is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Accurate monitoring of its consumption and the formation of the desired product is critical for optimizing reaction conditions and ensuring successful outcomes. However, the unique chemical properties of boronic acids can present challenges for standard chromatographic monitoring techniques. This guide provides practical, field-tested solutions to common problems encountered during TLC and HPLC analysis.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and indispensable tool for qualitative reaction monitoring.[3] However, the polar nature of boronic acids and their potential for interacting with the silica gel stationary phase can lead to misleading results.

Frequently Asked Questions (FAQs) - TLC Analysis

Q1: My this compound spot is stuck at the baseline on the TLC plate, even with highly polar solvent systems. What's happening?

A1: This is a common issue arising from the strong interaction between the Lewis acidic boronic acid and the Lewis basic silanol groups on the silica gel plate.[4] This strong adsorption prevents the analyte from moving with the mobile phase.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a competitive Lewis base or an acid to your eluent.

      • Acetic Acid/Formic Acid: Adding 0.5-2% acetic or formic acid to your mobile phase can help by protonating the silanol groups, reducing their interaction with the boronic acid.

      • Triethylamine (TEA): A small amount of TEA can also be effective by competing for the active sites on the silica.

    • Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different type of TLC plate, such as alumina or reversed-phase (C18) plates.

    • "B-TLC" Technique: Pre-treating the silica gel plate by eluting it with a solution of a sacrificial boronic acid can cap the active Lewis acidic sites, allowing your analyte to move more freely.[4]

Q2: I can't visualize my this compound spot under UV light (254 nm). How can I detect it?

A2: While the phenyl group provides some UV activity, the concentration on a TLC plate may be too low for clear visualization, or the product/other starting materials may have much stronger UV absorbance, masking the boronic acid spot. Specific staining methods are highly recommended for the unambiguous detection of boronic acids.

  • Recommended Stains for Boronic Acids:

StainPreparationVisualizationMechanism
Alizarin 1 mM solution of alizarin in acetone.[1][5]Dip the plate, let it dry, and observe under 366 nm UV light. Boronic acids appear as bright yellow-orange fluorescent spots.[1][5]Alizarin, a non-fluorescent compound, forms a fluorescent complex with the boronic acid via its 1,2-diol.[1][5]
Curcumin A solution of curcumin (or turmeric powder) in ethanol.[6][7]Dip the plate and observe. Boronic acids form a reddish or orange spot on a yellow background.[6][8]Curcumin contains a diol moiety that complexes with the boronic acid, leading to a color change.[7]
Potassium Permanganate (KMnO₄) A solution of KMnO₄, K₂CO₃, and NaOH in water.[9][10]Dip the plate. Spots appear as yellow/brown on a purple background.This is a general oxidizing stain and will visualize any compound that can be oxidized. It's not specific to boronic acids but is a good general-purpose stain.[10]

Q3: My TLC shows multiple spots for the starting boronic acid. Is it degrading?

A3: It's possible. Boronic acids can undergo several side reactions, including:

  • Dehydration to form boroxines: This is an equilibrium process where three boronic acid molecules can condense to form a six-membered ring with the loss of three water molecules. This can sometimes appear as a different spot on TLC.

  • Protodeboronation: Cleavage of the C-B bond, especially under harsh acidic or basic conditions or in the presence of certain metals, can lead to the formation of ethylbenzene.[11]

  • Oxidation: Exposure to air and certain oxidants can lead to the formation of the corresponding phenol.[12]

To minimize these issues, use fresh boronic acid and avoid unnecessarily harsh reaction or workup conditions.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC provides quantitative data on reaction progress, offering much higher resolution than TLC. However, similar challenges with peak shape and on-column stability can arise.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: My this compound peak is tailing significantly in my reversed-phase HPLC analysis. How can I improve the peak shape?

A1: Peak tailing is often caused by secondary interactions between the boronic acid and residual silanol groups on the silica-based stationary phase.[13][14]

  • Troubleshooting Workflow:

G start Peak Tailing Observed a Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) start->a e Peak Shape Improved? a->e b Use an End-Capped Column b->e c Add a Competing Base (e.g., 0.1% TEA) c->e d Consider a Different Stationary Phase (e.g., Polymer-based or Phenyl column) d->e e->b No e->c No e->d No end Optimized Method e->end Yes

Caption: HPLC Peak Tailing Troubleshooting Workflow.

  • Explanation of Steps:

    • Lower Mobile Phase pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid protonates the silanol groups, minimizing their interaction with the analyte.[13]

    • Use an End-Capped Column: These columns have fewer free silanol groups, reducing the potential for secondary interactions.[13]

    • Add a Competing Base: Triethylamine (TEA) can mask the active silanol sites.[13]

    • Change Stationary Phase: If issues persist, a different column chemistry may be necessary.

Q2: I am seeing new, unexpected peaks appear in my HPLC chromatogram over time, even in my standard solution. What could be the cause?

A2: This suggests on-column or in-vial degradation of the this compound.[13]

  • Potential Causes and Solutions:

    • Hydrolysis: The C-B bond can be susceptible to hydrolysis, especially in highly aqueous mobile phases or if the sample is dissolved in a protic solvent for an extended period.[13]

      • Solution: Prepare samples fresh in an aprotic solvent like acetonitrile if possible and use a cooled autosampler.[13] Minimize the time the sample spends in the autosampler before injection.

    • Oxidative Degradation: Dissolved oxygen in the mobile phase can contribute to degradation.[12]

      • Solution: Ensure your mobile phase is thoroughly degassed.

    • Interaction with Metal Ions: Trace metals in the HPLC system can sometimes catalyze degradation.

      • Solution: Passivating the HPLC system with a strong acid (e.g., nitric acid), followed by thorough flushing, may help.

Q3: How can I develop a robust HPLC method for monitoring a Suzuki coupling reaction involving this compound?

A3: A good starting point for method development is crucial. Below is a suggested set of starting conditions for a typical Suzuki reaction mixture.

  • Suggested Starting HPLC Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier helps with peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% to 95% B over 5-10 minutesA good starting gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30-40 °CImproves efficiency and reduces viscosity.
Detection UV at 254 nm and 280 nmGood general wavelengths for aromatic compounds.
Injection Volume 1-5 µLAvoids column overload.
  • Optimization Strategy:

    • Inject standards of your starting materials (this compound and the coupling partner) and, if available, the product to determine their individual retention times.

    • Run a sample of the reaction mixture.

    • Adjust the gradient slope to improve the separation between the starting materials, product, and any byproducts.

Part 3: Experimental Protocols

Protocol 1: TLC Analysis with Alizarin Staining
  • Spotting: On a silica gel TLC plate, spot your reaction mixture alongside co-spots of your starting materials.

  • Elution: Develop the TLC plate in an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane with 1% Acetic Acid).

  • Drying: After development, remove the plate from the chamber and allow the solvent to fully evaporate in a fume hood.

  • Staining: Briefly dip the dried TLC plate into a 1 mM solution of alizarin in acetone.[1]

  • Final Drying: Allow the plate to air dry until it turns pink.[1]

  • Visualization: Observe the plate under a 366 nm UV lamp. The boronic acid-containing spots will fluoresce brightly with a yellow-orange color.[1][5]

G cluster_0 TLC Workflow a Spot Plate b Elute Plate a->b c Dry Plate b->c d Dip in Alizarin Stain c->d e Air Dry d->e f Visualize (366 nm UV) e->f

Caption: TLC Staining Workflow with Alizarin.

Conclusion

Monitoring reactions with this compound can be straightforward with the right techniques. Understanding the potential interactions with the stationary phase and employing specific visualization methods for TLC are key to obtaining reliable qualitative data. For quantitative analysis, a well-developed HPLC method that mitigates peak tailing and on-column degradation will provide the accuracy needed for rigorous process optimization and development.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges encountered when working with substituted phenylboronic acids, providing in-depth, experience-driven advice to help you navigate this powerful synthetic tool. Our focus is on understanding the "why" behind experimental observations and offering practical, validated solutions.

Section 1: Foundational Troubleshooting - Why is My Reaction Failing?

Before delving into substrate-specific issues, it's crucial to ensure the fundamental parameters of your Suzuki reaction are sound. This section addresses the most common initial points of failure.

Q1: I'm observing low to no yield in my Suzuki coupling. What are the first things I should check?

A1: When a Suzuki reaction fails, a systematic check of the core components is the most efficient path to a solution. Here are the primary parameters to assess:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are sensitive to air and may have degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere, such as nitrogen or argon.

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and, importantly, your substituted phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[1][3] If running an anhydrous reaction, ensure your base is finely powdered and dry. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Section 2: Navigating the Nuances of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid can dramatically influence the outcome of a Suzuki reaction. This section provides targeted advice for these specific challenges.

Q2: My reaction with an electron-deficient phenylboronic acid is sluggish and gives low yields. How can I improve it?

A2: Electron-deficient phenylboronic acids, those bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), can be challenging substrates. The reduced nucleophilicity of the boronic acid can slow down the crucial transmetalation step in the catalytic cycle.

Causality: The rate of transmetalation is a key determinant of the overall reaction rate. Electron-withdrawing groups decrease the electron density on the carbon atom attached to the boron, making it a poorer nucleophile and thus less reactive towards the palladium center.

Troubleshooting Strategies:

  • Ligand Choice: Employing highly electron-rich and sterically bulky phosphine ligands can significantly accelerate the reaction. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4] Ligands like SPhos, RuPhos, and BrettPhos have proven effective in these cases.[5]

  • Stronger Base/Optimized Base System: A stronger base may be required to form the more nucleophilic boronate "ate" complex.[3][6] Consider switching from weaker bases like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. However, be mindful of potential base-sensitive functional groups on your substrates.[7]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the slower transmetalation step.[8] Monitor for potential decomposition of starting materials or products at elevated temperatures.

Q3: I am struggling with a Suzuki coupling involving a sterically hindered phenylboronic acid. What are the key considerations?

A3: Steric hindrance, especially from ortho substituents on the phenylboronic acid, can impede the approach of the boronic acid to the palladium center, thereby hindering the transmetalation step.[8]

Causality: The palladium complex and the boronic acid must come into close proximity for the transmetalation to occur. Bulky groups on either coupling partner can create a steric clash that disfavors this interaction.

Troubleshooting Strategies:

  • Bulky, Electron-Rich Ligands: Similar to the strategy for electron-deficient substrates, bulky ligands are highly advantageous for sterically hindered couplings.[8][9] These ligands can create a wider coordination sphere around the palladium atom, which can help to accommodate bulky substrates. Buchwald-type biarylphosphine ligands are often the ligands of choice for these challenging transformations.[10]

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can be beneficial. In some cases, a higher ratio can favor the formation of the active monoligated palladium species, which is less sterically encumbered.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are often good choices.

Q4: My reaction is plagued by protodeboronation of the phenylboronic acid. What is causing this and how can I prevent it?

A4: Protodeboronation is a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[11][12] This non-productive pathway consumes your starting material and reduces the overall yield of the desired product.[13]

Causality: The presence of a proton source, typically water, in combination with certain reaction conditions can lead to the cleavage of the carbon-boron bond.[1] This process can be catalyzed by both acid and base.[12] Electron-rich and certain heteroaromatic boronic acids are particularly susceptible to this side reaction.[1][13]

Troubleshooting Strategies:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Switching to a weaker base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), can often mitigate this issue.[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce or eliminate protodeboronation.[1] This involves using dry solvents and reagents.

  • Use of Boronic Esters or Trifluoroborates: Protecting the boronic acid as a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can increase its stability and reduce the rate of protodeboronation.[14] These derivatives often release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[12]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[13] Therefore, it is advisable to monitor the reaction closely and stop it as soon as the starting material is consumed.

Section 3: Advanced Protocols and Data

General Experimental Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrates.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Recommended Conditions for Different Substituted Phenylboronic Acids
Substituent TypeRecommended Ligand(s)Recommended Base(s)Solvent SystemKey Considerations
Electron-Withdrawing SPhos, RuPhos, BrettPhosK₃PO₄, Cs₂CO₃Dioxane, TolueneMay require higher temperatures to drive the reaction to completion.
Electron-Donating Buchwald-type ligandsK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂OProne to protodeboronation; consider using anhydrous conditions or boronic esters.
Sterically Hindered (ortho-substituted) Bulky Buchwald-type ligands, AntPhosK₃PO₄, CsFDioxane, THFHigher catalyst and ligand loading may be necessary.

Section 4: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Base (e.g., OH-) Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'(Ln)->Ar-Ar' Transmetalation (Ar'-B(OH)₂) Ar-Ar'->Pd(0)Ln Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Yield Check_Basics Check Core Components: - Catalyst Activity - Inert Atmosphere - Reagent Purity Start->Check_Basics Substrate_Issue Problem Persists: Consider Substrate Effects Check_Basics->Substrate_Issue Electron_Deficient Electron-Deficient Boronic Acid Substrate_Issue->Electron_Deficient Yes Sterically_Hindered Sterically Hindered Boronic Acid Substrate_Issue->Sterically_Hindered Yes Protodeboronation Significant Protodeboronation Substrate_Issue->Protodeboronation Yes Optimize_Ligand_Base Optimize Ligand & Base: - Electron-rich/bulky ligand - Stronger base Electron_Deficient->Optimize_Ligand_Base Optimize_Steric Optimize for Sterics: - Bulky ligand - Adjust L:Pd ratio Sterically_Hindered->Optimize_Steric Prevent_Protodeboronation Prevent Protodeboronation: - Milder base - Anhydrous conditions - Boronic ester Protodeboronation->Prevent_Protodeboronation

Caption: A decision tree for troubleshooting Suzuki reactions.

References

Impact of base and solvent on 3-Ethylphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cross-coupling reactions. Our goal is to equip you with the scientific understanding to not only solve common experimental issues but also to proactively optimize your reaction conditions for maximum yield and purity.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The ethyl group at the meta-position introduces specific electronic and steric characteristics that influence its reactivity. As a weakly electron-donating group, the ethyl substituent can slightly increase the electron density of the aromatic ring, which can affect the rates of key steps in the catalytic cycle. While not severely sterically hindered, the ethyl group's presence is a factor to consider when selecting the appropriate catalyst, ligand, and reaction conditions.

This guide will delve into the critical roles of the base and solvent in modulating the reactivity of this compound, providing you with the expertise to navigate the complexities of your synthetic challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most likely causes and how can I fix it?

Answer:

Low or no product formation is a common issue that can typically be traced back to a few critical parameters. Let's break down the potential culprits and the corresponding solutions.

  • Inactive Catalyst System: The active Pd(0) species is essential for the catalytic cycle to begin. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. The catalyst can also be deactivated by oxygen.

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvent(s) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a High-Quality Precatalyst: Consider using a more robust, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald palladacycle) that reliably generates the active Pd(0) species.[1]

      • Optimize Ligand Choice: For couplings involving electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate-limiting steps of oxidative addition and reductive elimination.[2][3]

  • Inefficient Transmetalation: This is a crucial step where the ethylphenyl group is transferred from the boron atom to the palladium center. The choice of base and solvent is paramount for this process.[4]

    • Solution:

      • Base Selection: The base activates the boronic acid, making it more nucleophilic.[4][5] For this compound, a moderately strong base is often a good starting point. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary, especially in challenging couplings.[1]

      • Solvent System: The solvent must solubilize all reactants. A mixture of an organic solvent and water is common, as water helps dissolve the inorganic base.[6] Common choices include Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[1][7] A solvent screen may be necessary to find the optimal system for your specific substrates.

  • Poor Reagent Quality: Boronic acids can degrade over time.

    • Solution:

      • Verify Purity: Use freshly purchased or properly stored this compound. Purity can be checked by NMR or melting point.

      • Consider Boronic Acid Surrogates: If degradation is suspected, especially protodeboronation, using a more stable derivative like the corresponding pinacol ester or a potassium trifluoroborate salt (BF₃K) can be a highly effective strategy.[8] These reagents slowly release the boronic acid under the reaction conditions.

Question 2: I'm observing a significant amount of a side-product that appears to be ethylbenzene. What is this and how can I prevent it?

Answer:

The formation of ethylbenzene is a classic case of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] This is a common issue with arylboronic acids, particularly under basic, aqueous conditions.[8][9][10]

Causes and Mitigation Strategies:

Probable CauseRecommended SolutionScientific Rationale
Excessively Strong Base Switch to a milder base. For example, if you are using NaOH or KOH, try K₃PO₄, K₂CO₃, or CsF.[4]Strong bases can accelerate the rate of protodeboronation.[9] Milder bases are often sufficient to promote transmetalation without significantly increasing the rate of this side reaction.
Presence of Water Minimize the amount of water in the reaction or switch to anhydrous conditions.Water acts as the proton source for protodeboronation.[9] While some water is often beneficial for dissolving the base, using anhydrous solvents (e.g., dry dioxane or toluene) with a soluble base (like Cs₂CO₃) can suppress this pathway.[8]
High Reaction Temperature Lower the reaction temperature.Protodeboronation, like most reactions, is accelerated at higher temperatures. Operate at the lowest temperature that allows for a reasonable reaction rate.
Inherent Instability Use a more stable boronic acid derivative, such as this compound pinacol ester or potassium 3-ethylphenyltrifluoroborate.These "protected" forms of the boronic acid are more resistant to protodeboronation and slowly release the active boronic acid species in situ, keeping its concentration low.[8]

Question 3: My reaction is producing a significant amount of 3,3'-diethylbiphenyl. How can I minimize this homocoupling product?

Answer:

The formation of 3,3'-diethylbiphenyl is due to the homocoupling of this compound. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain catalyst conditions.[1][11]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[1][11] Ensure your solvents and reaction setup are thoroughly deoxygenated before adding the palladium catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous. If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes lead to conditions that favor homocoupling.

  • Controlled Addition: In some cases, slow addition of the this compound to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Ligand Optimization: Bulky, electron-rich ligands that promote rapid cross-coupling can often outcompete the slower homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for a Suzuki-Miyaura coupling with this compound?

A1: There is no single "best" base, as the optimal choice is substrate-dependent. However, a good starting point for this compound, which is a relatively electron-rich arylboronic acid, is an inorganic base like K₂CO₃ or K₃PO₄ .[4][12]

  • K₂CO₃: Often used in aqueous solvent mixtures (e.g., Toluene/Water). It's a good general-purpose base.

  • K₃PO₄: A slightly stronger base that is often effective in anhydrous conditions with solvents like dioxane or toluene, particularly for more challenging couplings.[1]

  • Cs₂CO₃: A stronger and more soluble base, often used for sterically hindered or electronically deactivated coupling partners.[1]

  • Organic Bases (e.g., Et₃N): Generally less effective for activating the boronic acid in standard Suzuki couplings compared to inorganic bases.[13]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays multiple roles: it must dissolve the reactants, it can influence the activity of the base, and it can affect the stability of the catalytic species.[7]

  • Aprotic, Nonpolar/Moderately Polar Solvents (Toluene, Dioxane, THF): These are the most common solvents for Suzuki couplings. They are often used with water as a co-solvent to dissolve the inorganic base.[1][7]

  • Polar Aprotic Solvents (DMF, DMSO): These can be useful for solubilizing difficult substrates. However, their polarity can sometimes influence reaction selectivity in complex molecules.[7][13]

  • Alcohols (e.g., Isopropanol, Ethanol): Can be effective solvents and may even accelerate the reaction in some cases, often used in combination with water.[7]

A general recommendation is to start with a Dioxane/H₂O or Toluene/H₂O mixture.

Q3: How do I select the right palladium catalyst and ligand?

A3: The catalyst and ligand work in concert to drive the reaction. The choice depends on the reactivity of both coupling partners (the boronic acid and the organic halide/triflate).

  • For simple, reactive halides (Aryl Iodides/Bromides): A standard catalyst like Pd(PPh₃)₄ may be sufficient.

  • For less reactive halides (Aryl Chlorides) or challenging substrates: A more active catalyst system is required. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand.

    • Recommended Ligands: SPhos, XPhos, RuPhos (Buchwald ligands) are excellent choices for promoting the coupling of electron-rich boronic acids like this compound with a wide range of halides.[1][2][3]

Visualizing the Mechanism: The Role of Base and Solvent

To better understand the troubleshooting advice, it is helpful to visualize the catalytic cycle of the Suzuki-Miyaura reaction. The base is critical for the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX BaseActivation Base Activation ArPdX->BaseActivation + Base ArPdOH Ar-Pd(II)L₂-OH BaseActivation->ArPdOH Transmetalation Transmetalation ArPdOH->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product BoronicAcid R'-B(OH)₂ (this compound) Boronate [R'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Boronate->Transmetalation Transfer of R' Base Base (e.g., OH⁻) ArX Ar-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of the base.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This procedure is a starting point and may require optimization for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Establish Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and a ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Catalyst Selection for Challenging 3-Ethylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

1 Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. benchchem.com. --INVALID-LINK-- 2 A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. National Institutes of Health (NIH). --INVALID-LINK-- 3 A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic acid - Benchchem. benchchem.com. --INVALID-LINK-- 4 Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. mdpi.com. --INVALID-LINK-- 5 Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. mdpi.com. --INVALID-LINK-- 6 Suzuki reaction - Wikipedia. wikipedia.org. --INVALID-LINK-- 7 Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonalabs.com. --INVALID-LINK-- 8 Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. sigmaaldrich.com. --INVALID-LINK-- 9 Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. --INVALID-LINK-- 10 Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org. --INVALID-LINK-- 11 Suzuki-Miyaura Coupling - Chemistry LibreTexts. chem.libretexts.org. --INVALID-LINK-- 12 A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab. --INVALID-LINK-- 13 Strategies to improve the yield of ethylboronic acid coupling reactions - Benchchem. benchchem.com. --INVALID-LINK-- 14 Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. rose-hulman.edu. --INVALID-LINK-- 15 The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group. --INVALID-LINK-- 16 Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. researchgate.net. --INVALID-LINK-- 17 Why can't I achieve good yields for this Suzuki reaction?. researchgate.net. --INVALID-LINK-- 18 Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Royal Society of Chemistry. --INVALID-LINK-- 19 Which conditions are favorable for the efficient Suzuki coupling?. researchgate.net. --INVALID-LINK-- 20 Suzuki-Miyaura Coupling - Organic Synthesis. orgsyn.org. --INVALID-LINK-- 21 Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace. scispace.com. --INVALID-LINK--

Last Updated: January 5, 2026

Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective removal of boronic acid and its derivatives from reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying their target compounds from residual boronic acids, a common hurdle in modern organic synthesis, particularly after Suzuki-Miyaura cross-coupling reactions.

Recent studies have indicated that some arylboronic acids may be mutagenic, elevating the importance of their removal to trace levels in active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity of your compounds.

Decision-Making Workflow for Boronic Acid Removal

Choosing the optimal purification strategy depends on several factors, including the properties of your desired product, the nature of the boronic acid impurity, and the scale of your reaction. The following flowchart provides a general decision-making framework.

Boronic Acid Removal Strategy Decision-Making Workflow for Boronic Acid Removal start Crude Reaction Mixture (Product + Boronic Acid Impurity) is_product_stable Is the product stable to basic conditions? start->is_product_stable is_product_nonpolar Is the product significantly less polar than the boronic acid? is_product_stable->is_product_nonpolar No extraction Liquid-Liquid Extraction (Basic Wash) is_product_stable->extraction Yes is_product_crystalline Is the product crystalline? is_product_nonpolar->is_product_crystalline No chromatography Silica Gel Chromatography is_product_nonpolar->chromatography Yes other_methods Consider Scavenger Resins or Derivatization is_product_crystalline->other_methods No crystallization Recrystallization is_product_crystalline->crystallization Yes end Pure Product other_methods->end extraction->end chromatography->end crystallization->end

Caption: A flowchart to guide the selection of an appropriate purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Liquid-Liquid Extraction

Q1: I performed a basic wash (e.g., with NaOH or K2CO3) to remove an arylboronic acid, but I'm still seeing it in my organic layer by TLC/LC-MS. What's going wrong?

A1: This is a common issue. While boronic acids are acidic, their pKa can be higher than expected, especially for electron-rich arylboronic acids. Here’s a troubleshooting guide:

  • Insufficient Basicity: The pH of your aqueous wash might not be high enough to fully deprotonate the boronic acid into its more water-soluble boronate salt.[3]

    • Solution: Try a more concentrated basic solution (e.g., 1-2 M NaOH). Be cautious if your desired product has base-sensitive functional groups.

  • Phase Partitioning: Even as the boronate salt, there might be some partitioning back into the organic layer, especially if you are using a very nonpolar organic solvent.

    • Solution: Perform multiple washes with the basic solution (3-4 times) to ensure complete extraction.

  • Formation of Boroxines: Boronic acids can reversibly dehydrate to form boroxines (cyclic anhydrides), which are less polar and less acidic than the corresponding boronic acid. This can hinder their extraction into the aqueous base.

    • Solution: Ensure your reaction workup includes sufficient water to hydrolyze any boroxines back to the boronic acid before the basic wash.

Q2: Can I use an acidic wash to remove boronic acid impurities?

A2: Generally, no. Boronic acids are themselves acidic, so an acidic wash will not facilitate their removal into the aqueous layer. In fact, it will ensure they remain in the organic phase. A basic wash is the standard liquid-liquid extraction method for removing boronic acid impurities.[1][3]

Section 2: Scavenger Resins (Solid-Phase Extraction)

Q1: What are scavenger resins and how do they work for boronic acid removal?

A1: Scavenger resins are functionalized solid supports designed to selectively bind and remove specific impurities from a solution.[4] For boronic acids, resins containing diol or N-alkylaminomethyl functional groups are particularly effective. The principle is based on the reversible formation of a stable cyclic boronate ester between the boronic acid and the diol on the resin.[2][5]

Scavenger Resin TypeFunctional GroupBinding Principle
Diol-based cis-DiolsFormation of a cyclic boronate ester
DEAM-based DiethanolaminomethylComplex formation
Guanidine-based GuanidineStrong acid-base interaction

Q2: My boronic acid removal using a diol-based scavenger resin is slow or incomplete. How can I optimize this?

A2: Several factors can influence the efficiency of scavenger resins:

  • Solvent Choice: The solvent must be anhydrous, as water can compete with the diol on the resin for binding to the boronic acid. Suitable solvents include THF, DCM, and acetonitrile.

  • Equivalents of Resin: You may need to increase the equivalents of the scavenger resin. A typical starting point is 3-5 equivalents relative to the amount of boronic acid impurity.[5]

  • Reaction Time: Scavenging can take anywhere from a few hours to overnight.[5] Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Stirring: Ensure efficient stirring to maintain the resin suspended in the solution and maximize contact with the boronic acid.

Q3: Are there different types of scavenger resins for boronic acids?

A3: Yes, several types are commercially available, each with its own advantages.

  • Polystyrene-based resins (e.g., DEAM-PS): These are widely used and effective for scavenging boronic acids.[1]

  • Silica-based resins (e.g., SiliaBond Diol, SiliaMetS DEAM): These can offer different kinetic properties and are also highly effective.[2][6][7] Some silica-based resins with guanidine functional groups act as strong scavengers for acidic compounds like boronic acids.[6]

Section 3: Chromatography

Q1: I'm trying to purify my compound from a boronic acid using silica gel chromatography, but the boronic acid is streaking badly and co-eluting with my product.

A1: This is a very common problem. Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.[8] Here are some strategies to overcome this:

  • Deactivating the Silica:

    • Boric Acid Impregnation: Pre-treating the silica gel with a solution of boric acid can suppress the over-adsorption of the boronic acid impurity, leading to better separation.[9]

    • Amine Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to cap the acidic sites on the silica gel and improve the chromatography of both your product (if it's basic) and the boronic acid.[10]

  • Alternative Stationary Phases:

    • Reversed-Phase (C18): If your product has sufficient retention, C18 chromatography can be a good option, as the separation mechanism is different.[8][11] However, some boronic acids may still behave poorly.[8]

    • Neutral Alumina: For some compounds, neutral alumina can be a better choice than silica gel.[10]

  • Derivatization: Consider converting the boronic acid to its less polar pinacol boronate ester before chromatography. However, this adds extra steps to your synthesis.

Chromatography Troubleshooting Troubleshooting Boronic Acid Chromatography on Silica Gel start Poor Separation/ Streaking of Boronic Acid strategy1 Modify Stationary Phase start->strategy1 strategy2 Change Eluent start->strategy2 strategy3 Use Alternative Stationary Phase start->strategy3 action1a Pre-treat silica with boric acid strategy1->action1a action2a Add triethylamine or ammonia to eluent strategy2->action2a action3a Use C18 (Reversed-Phase) strategy3->action3a action3b Use neutral alumina strategy3->action3b

Caption: Troubleshooting options for chromatographic purification.

Section 4: Crystallization and Derivatization

Q1: Can I remove boronic acid impurities by recrystallizing my product?

A1: Yes, if your desired product is a solid with good crystallization properties, recrystallization can be a very effective and scalable method for purification.[1][10] The success of this technique depends on the differential solubility of your product and the boronic acid impurity in the chosen solvent system.

Q2: I've heard about forming a diethanolamine adduct to remove boronic acids. How does that work?

A2: Treating a crude reaction mixture containing a boronic acid with diethanolamine can lead to the formation of a stable, often crystalline, diethanolamine adduct of the boronic acid.[8][11][12] This adduct can sometimes be selectively precipitated or crystallized from the reaction mixture, leaving your desired product in solution. The free boronic acid can be regenerated from the adduct if needed.[8]

Q3: Is it possible to convert the boronic acid impurity into something else that is easier to remove?

A3: Yes, this is a valid strategy. One approach is to convert the boronic acid into a salt. By treating the crude mixture with a base, the boronic acid can form a salt that may have significantly different solubility properties, allowing for its separation by filtration or extraction.[10][13] The pure salt can then be treated with acid to regenerate the boronic acid if desired.[13]

Experimental Protocols

Protocol 1: General Procedure for Boronic Acid Removal using a Scavenger Resin

This protocol provides a general method for using a diol-functionalized scavenger resin.

Materials:

  • Crude reaction mixture

  • Diol-functionalized scavenger resin (e.g., SiliaBond Diol)

  • Anhydrous solvent (e.g., THF, DCM)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude reaction mixture in a suitable anhydrous solvent.

  • Add 3-5 equivalents of the diol-functionalized scavenger resin relative to the theoretical amount of the boronic acid impurity.[5]

  • Stir the resulting slurry at room temperature for 2-16 hours.[5]

  • Monitor the removal of the boronic acid by TLC or LC-MS.

  • Once the boronic acid is no longer detected in the solution, filter off the resin.

  • Wash the resin with a small amount of the anhydrous solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

References

Technical Support Center: Stability of 3-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 3-Ethylphenylboronic Acid (3-EPBA). This guide is designed to provide Senior Application Scientist-level insights into the stability of 3-EPBA under common reaction conditions. We will explore the fundamental chemistry governing its stability, offer detailed troubleshooting for issues encountered during its use—particularly in Suzuki-Miyaura cross-coupling reactions—and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature, stability, and handling of this compound.

Q1: What are the primary modes of degradation for this compound?

A1: Like most arylboronic acids, this compound is susceptible to two primary degradation pathways:

  • Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring of alternating boron and oxygen atoms, known as a boroxine, releasing three molecules of water.[1][2] This process is reversible and is often driven by heat or storage in a non-anhydrous environment.[1][3] While the boroxine is often still active in cross-coupling reactions, its formation complicates stoichiometry and can impact reaction kinetics.

  • Protodeboronation: This is an irreversible side reaction where the C-B bond is cleaved and the boronic acid group is replaced by a hydrogen atom, yielding ethylbenzene.[4] This is a significant cause of yield loss in cross-coupling reactions.[5] Protodeboronation can be promoted by acidic or, more commonly, basic aqueous conditions, particularly at elevated temperatures.[4][6][7]

Q2: How should I properly store and handle this compound to ensure its long-term stability?

A2: Proper storage is critical to maintaining the purity and reactivity of 3-EPBA. Due to its hygroscopic nature and tendency to form boroxines, the following storage conditions are recommended:

  • Environment: Store in a tightly sealed container in a cool, dry, and dark place.[8][9] A desiccator or a glovebox with an inert atmosphere (Argon or Nitrogen) is ideal.

  • Temperature: While room temperature storage is common, for long-term stability, refrigeration is advisable.[10]

  • Handling: When handling the reagent, minimize its exposure to atmospheric moisture. Weigh it out quickly and reseal the container promptly. Use dry solvents and glassware in your reactions to prevent hydrolysis and related side reactions.

Q3: What is the impact of the meta-ethyl group on the stability and reactivity of the phenylboronic acid core?

A3: The ethyl group at the meta-position is a weak electron-donating group (EDG). In the context of arylboronic acids, EDGs can influence stability and reactivity:

  • Protodeboronation: Arylboronic acids with electron-donating groups have been shown to undergo acid-promoted protodeboronation readily.[4] The ethyl group can slightly increase the electron density on the aromatic ring, potentially making it more susceptible to this pathway under certain conditions.

  • Boroxine Formation: Electron-donating groups can favor the formation of the corresponding boroxine trimer.[1]

  • Suzuki-Miyaura Coupling: The electronic effect of a meta-substituent on the transmetalation step of the Suzuki-Miyaura catalytic cycle is generally less pronounced than that of ortho or para substituents. However, it is a critical parameter to consider during reaction optimization.

Q4: My container of this compound is old. Can I still use it if some boroxine has formed?

A4: Yes, in many cases, you can. The equilibrium between the boronic acid and its boroxine is often reversible in the presence of water, which is typically a component of Suzuki-Miyaura reaction media.[1] The boroxine can be hydrolyzed back to the active boronic acid monomer in situ. However, there are critical considerations:

  • Stoichiometry: The molecular weight of the boroxine is different from that of the monomer. If a significant portion of your material has converted to the boroxine, using the monomer's molecular weight for your calculations will lead to an incorrect molar equivalent, potentially reducing your yield.

  • Reaction Kinetics: The rate of boroxine hydrolysis may be slower than the rate of your coupling reaction, which could affect the overall reaction time and efficiency.

  • Purity Assessment: It is highly recommended to assess the purity of the aged reagent before use. A simple ¹H NMR can help determine the approximate ratio of boronic acid to boroxine and check for other impurities, such as the protodeboronation product (ethylbenzene).

Troubleshooting Guide for Reaction Conditions

This section provides solutions to specific problems that may arise during experiments using this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield. What are the most likely causes related to the boronic acid?

A1: Low yields in Suzuki-Miyaura couplings are a common issue, often linked to the stability of the boronic acid partner.[11] The primary suspects are protodeboronation and reagent quality.

Potential Cause Explanation & Causality Recommended Action
Protodeboronation The boronic acid is being converted to ethylbenzene, a non-reactive byproduct. This is often accelerated by high temperatures, prolonged reaction times, and the specific base/solvent system used.[5][6]Analyze a crude reaction sample by GC-MS or LC-MS to confirm the presence of ethylbenzene. See Q2 for mitigation strategies.
Reagent Quality/Degradation The 3-EPBA may have degraded during storage, primarily through boroxine formation or slow protodeboronation. Using degraded material leads to inaccurate stoichiometry and introduces impurities.Assess the purity of your 3-EPBA using NMR or HPLC before use (See Q4 ). Use a fresh, high-purity batch if significant degradation is observed.
Homocoupling Two molecules of 3-EPBA couple to form 3,3'-diethylbiphenyl. This is often caused by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state, or by using certain Pd(II) precatalysts without proper reduction.[11]Ensure your solvent is rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). See Q3 for details.
Poor Reagent Solubility If the boronic acid is not fully dissolved, it cannot participate effectively in the catalytic cycle, leading to an incomplete reaction.Choose a solvent system in which all reagents, particularly the boronic acid and the base, are sufficiently soluble. THF/water or Dioxane/water are common choices.[12]

Q2: I suspect protodeboronation is the main issue. How can I confirm this and what steps can I take to minimize it?

A2: Protodeboronation is a frequent culprit. Confirmation and mitigation require a systematic approach.

Protocol 1: Confirming Protodeboronation
  • Sample Preparation: At the end of your reaction, before workup, take a small aliquot (~0.1 mL) of the crude reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or acetonitrile).

  • Analysis: Analyze the diluted sample by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identification: Search for the mass corresponding to ethylbenzene (C₈H₁₀, MW ≈ 106.17 g/mol ). Compare the retention time to an authentic standard of ethylbenzene if available. Its presence confirms protodeboronation.

Strategies for Mitigation

The choice of base, solvent, and temperature is crucial for suppressing protodeboronation.[5]

Parameter Recommendation & Rationale
Base Use a milder base. Strong bases like NaOH or KOH in aqueous solutions at high temperatures can accelerate protodeboronation.[6][7] Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄. Fluoride sources (e.g., KF, CsF) can sometimes be effective by forming more stable trifluoroborate salts in situ.[13]
Solvent Use anhydrous or minimally aqueous conditions if the reaction permits. While some water is often necessary for the Suzuki reaction, excessive amounts can promote hydrolysis and subsequent protodeboronation. Anhydrous solvents like THF or Dioxane with a phase-transfer catalyst can be an alternative.[14]
Temperature Run the reaction at the lowest effective temperature. High temperatures (e.g., >100 °C) significantly increase the rate of protodeboronation.[15] Attempt the reaction at 80 °C or lower if catalyst activity allows.
Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged heating will only increase the amount of side product.
Boronic Ester Protection If protodeboronation remains problematic, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][16] These derivatives release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[17]

Q3: I'm observing significant homocoupling of this compound. What is causing this and how can I prevent it?

A3: Homocoupling (or Glaser coupling) of boronic acids to form a biaryl product (3,3'-diethylbiphenyl) is typically promoted by oxygen in the presence of a palladium catalyst.[11]

Mechanism of Homocoupling

Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).

Prevention Workflow

The key is to maintain an oxygen-free environment and ensure the catalyst remains in its active Pd(0) state.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction Execution A Combine aryl halide, 3-EPBA, and base in flask B Seal flask with septum A->B C Evacuate and backfill with inert gas (e.g., Argon) B->C D Repeat cycle 3-5 times C->D E Sparge solvent with inert gas for 15-30 minutes D->E F Add degassed solvent to flask via cannula or syringe E->F G Add Pd catalyst and ligand under positive inert gas pressure F->G H Heat to desired temperature with vigorous stirring G->H I Maintain positive pressure of inert gas throughout H->I caption Workflow for Minimizing Homocoupling

Caption: Workflow for Minimizing Homocoupling

Q4: How can I assess the purity and integrity of my this compound before use?

A4: Pre-analysis of your starting material is a crucial step for reproducible and high-yielding reactions. Several analytical methods can be used.

Method Principle Information Provided Advantages Disadvantages
¹H NMR Nuclear Magnetic Resonance spectroscopy.Purity, presence of protodeboronated impurity (ethylbenzene), ratio of boronic acid to boroxine.Fast, simple sample prep, provides structural information.Not highly quantitative without an internal standard.
LC-MS Liquid Chromatography-Mass Spectrometry.Purity, detection of trace impurities and degradation products.High sensitivity and selectivity.[18]Can be destructive, matrix effects can be an issue.
HPLC-UV High-Performance Liquid Chromatography with UV detection.Purity, quantification of major components.Robust, widely available, good for routine purity checks.[19]Less sensitive than MS, requires chromophore.
GC-MS Gas Chromatography-Mass Spectrometry.Detects volatile impurities like ethylbenzene.Excellent for separating and identifying volatile compounds.Boronic acids are non-volatile and require derivatization.[18]
Protocol 2: Quick Purity Check by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of your this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the boronic acid protons (-B(OH)₂) are usually visible as a broad singlet.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aromatic Region (approx. 7.0-8.0 ppm): Check for the expected splitting pattern of a 1,3-disubstituted benzene ring. Impurity peaks in this region could indicate isomeric impurities or degradation products.

    • Ethyl Group (approx. 1.2 ppm quartet, 2.6 ppm triplet): Verify the integration of the ethyl protons relative to the aromatic protons.

    • Protodeboronation: Look for the characteristic signals of ethylbenzene.

    • Boroxine Formation: The presence of the boroxine trimer will result in slightly shifted aromatic and ethyl signals and a change in the integration of the -B(OH)₂ proton signal. The equilibrium can make the spectrum complex, but a significant deviation from a clean monomer spectrum is a sign of anhydride formation.

Visualizing Key Equilibria

The stability of this compound is often dictated by its equilibrium with the corresponding boroxine.

Caption: Equilibrium between this compound and its Boroxine Trimer

References

Strategies to minimize homocoupling of 3-Ethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a common side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of 3-Ethylphenylboronic acid to form 3,3'-diethyl-1,1'-biphenyl. Our goal is to explain the underlying chemical principles driving this side reaction and provide actionable, field-proven protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter. We delve into the causality behind these issues and offer targeted solutions to maximize the yield of your desired cross-coupled product.

Q1: I'm observing a significant amount of a biaryl byproduct, 3,3'-diethyl-1,1'-biphenyl, in my reaction. What is causing this homocoupling?

A1: The formation of a homocoupled dimer from your boronic acid is a well-known side reaction in Suzuki-Miyaura coupling. There are two primary mechanistic pathways responsible for this undesired outcome:

  • Oxygen-Mediated Pathway: This is the most common cause. If your reaction is not rigorously deoxygenated, dissolved oxygen (O₂) can react with the active Pd(0) catalyst to form a palladium peroxo complex (e.g., (η²-O₂)PdL₂).[1][2] This peroxo complex is a potent oxidant that can facilitate the coupling of two molecules of this compound, generating the homocoupled product and consuming your active catalyst and starting material.[1][3]

  • Pd(II)-Mediated Pathway: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), these species can directly react with two equivalents of the boronic acid before the main catalytic cycle begins.[4][5] This reaction produces one molecule of the homocoupled biaryl and reduces the Pd(II) to the catalytically active Pd(0) state. While this does initiate the desired cycle, it comes at the cost of consuming your boronic acid and forming a difficult-to-remove impurity.[5]

Below is a diagram illustrating how the homocoupling pathway competes with the desired Suzuki-Miyaura catalytic cycle.

Suzuki_vs_Homocoupling Fig 1: Competing reaction pathways. cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)Lu2082 OA Ar-Pd(II)-X(Lu2082) Pd0->OA TM Ar-Pd(II)-R(Lu2082) OA->TM Product Ar-R TM->Product Pd0_homo Pd(0)Lu2082 Pd_Peroxo (Ou2082)Pd(II)Lu2082 Pd0_homo->Pd_Peroxo Dimer R-R (Homocoupled Product) Pd_Peroxo->Dimer PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)u2082) PdII_precatalyst->Dimer Dimer->Pd0_homo

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: What is the most critical step I can take to prevent the homocoupling of this compound?

A2: The single most effective strategy is the rigorous exclusion of oxygen .[3][5] As explained above, oxygen is a primary driver of the homocoupling side reaction. You must ensure that your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.

Recommended Deoxygenation Techniques:

  • Subsurface Sparge: Bubble an inert gas (Argon or Nitrogen) through your solvent via a long needle or cannula for at least 20-30 minutes. This is a highly effective method for removing dissolved oxygen.[5][6]

  • Freeze-Pump-Thaw: For the most sensitive reactions, this technique is the gold standard. It involves freezing the solvent, applying a high vacuum to remove gases from the solid phase, and then thawing under an inert atmosphere. Repeating this cycle three times is highly effective.[6]

Q3: My reaction is oxygen-free, but I still see the dimer. How does my choice of palladium catalyst and ligand influence this?

A3: This is an excellent question that points to the second major cause: the Pd(II)-mediated pathway and the kinetics of the catalytic cycle.

  • Palladium Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction often occurs via homocoupling of the boronic acid.[5]

    • Solution: Start with a Pd(0) source like Pd(PPh₃)₄, or use modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed to rapidly and cleanly generate the active Pd(0) catalyst, minimizing the time any reactive Pd(II) is available to cause homocoupling.

  • Ligand Choice: The ligand plays a crucial role in modulating the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[7][8]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[8][9] These ligands accelerate the rate-limiting reductive elimination step, which forms your desired product.[4][7] By making the desired catalytic cycle kinetically much faster, you effectively outcompete the slower, undesired homocoupling pathway.

Q4: Can additives be used to chemically suppress homocoupling?

A4: Yes. If you must use a Pd(II) precatalyst and are still observing homocoupling despite rigorous oxygen exclusion, the addition of a mild reducing agent can be highly effective.

  • Recommendation: Add potassium formate (HCO₂K) to your reaction mixture.[5][10]

  • Mechanism of Action: Potassium formate acts as a mild reductant that can convert residual Pd(II) species to the active Pd(0) catalyst before they have a chance to participate in homocoupling.[5][10] It is gentle enough that it does not typically interfere with the oxidative addition product in the main catalytic cycle.

Quantitative Data Summary

The table below, adapted from literature, demonstrates the significant impact of oxygen exclusion and the use of a reducing agent on suppressing the formation of a homocoupling dimer.

EntryPalladium SourceOxygen Control ProcedureAdditive (Reducing Agent)% Dimer FormationReference
1Pd(OAc)₂NoneNone~10%[5]
2Pd(OAc)₂Nitrogen SpargeNone~2%[5]
3Pd(OAc)₂Nitrogen SpargePotassium Formate<0.1%[5]
45% Pd on CarbonNoneNone~5%[5]

Data is illustrative and adapted from studies on similar arylboronic acids.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for implementing the strategies discussed.

Protocol 1: Rigorous Deoxygenation and Reaction Setup

This protocol outlines the essential workflow for establishing and maintaining an inert atmosphere.

workflow start Start a 1. Flame-dry Schlenk flask under vacuum and cool under Argon/N₂. start->a b 2. Add solid reagents: Aryl Halide, Base, Ligand, Additives (e.g., HCO₂K). a->b c 3. Seal flask and purge with inert gas for 5-10 minutes. b->c d 4. Add degassed solvent via a gas-tight syringe or cannula. c->d e 5. Sparge the entire reaction mixture with inert gas via a subsurface needle for 15 min. d->e f 6. Add this compound and Palladium catalyst under a positive flow of inert gas. e->f g 7. Heat to desired temperature under a static pressure of inert gas (balloon or manifold). f->g end Monitor & Workup g->end

Caption: A typical workflow for setting up an oxygen-free Suzuki reaction.

Protocol 2: Recommended Reaction Conditions to Minimize Homocoupling

This procedure incorporates best practices using a modern catalyst system.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 1-2 mol%).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a previously degassed solvent (e.g., 1,4-dioxane/water 10:1) via cannula or syringe. Sparge the resulting slurry with inert gas for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.2 equiv.) and the palladium precatalyst (e.g., SPhos-Pd-G3, 0.5-1 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via column chromatography to isolate the desired cross-coupled product.

By implementing these scientifically-grounded strategies, you can effectively suppress the undesired homocoupling of this compound, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.

References

Validation & Comparative

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki Coupling: Optimizing Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structure profoundly influences the reaction's outcome. For researchers, scientists, and drug development professionals, a deep understanding of how substituents on a phenylboronic acid impact its reactivity is paramount for rational reaction design and optimization.

This guide provides a comparative study of substituted phenylboronic acids in the Suzuki coupling reaction. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern reactivity, present comparative experimental data, and offer a detailed, self-validating experimental workflow for your own investigations.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The nature of the phenylboronic acid directly impacts the crucial transmetalation step.

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar'B(OH)2 / Base Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For transmetalation to occur, the boronic acid must be activated by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][6] The electronic properties of the substituents on the phenyl ring of the boronic acid play a pivotal role in this activation and subsequent transfer.

The Influence of Substituents: A Tale of Two Effects

The reactivity of a substituted phenylboronic acid in Suzuki coupling is primarily governed by the electronic nature of its substituents. These can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Accelerating the Reaction

Phenylboronic acids bearing EDGs, such as methoxy (-OCH₃) or methyl (-CH₃) groups, generally exhibit enhanced reactivity in Suzuki couplings.[2][7] This is attributed to the increased electron density on the aromatic ring, which makes the boronate species more nucleophilic.[8] A more nucleophilic boronate more readily undergoes transmetalation, often leading to higher reaction rates and yields.[2]

Electron-Withdrawing Groups (EWGs): A More Complex Picture

Conversely, phenylboronic acids with EWGs, such as nitro (-NO₂) or cyano (-CN) groups, can present a more complex scenario.[2] The reduced electron density on the aromatic ring makes the boronate less nucleophilic, which can slow down the transmetalation step.[8] However, this effect is not always detrimental and can be influenced by the overall reaction conditions.[2] In some cases, the choice of catalyst, ligand, and base can overcome the deactivating effect of EWGs.[1][9]

It is also important to consider the potential for side reactions. For instance, electron-withdrawing substituents can accelerate the hydrolytic deboronation of the boronic acid, a competing non-productive pathway.[10]

Comparative Performance Data

The following table summarizes experimental data from various sources, illustrating the impact of different substituents on the yield of Suzuki coupling reactions. It is important to note that direct quantitative comparisons can be challenging due to the variability in reaction conditions across different studies.[1]

Phenylboronic Acid SubstituentSubstituent TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-OCH₃Electron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[2]
4-CH₃Electron-Donating4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂OHigh Yield[2]
4-FElectron-Withdrawing4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂OModerate to High Yield[2]
4-CNElectron-Withdrawing4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂OModerate Yield[2]
2-NO₂Electron-WithdrawingAryl HalidePd(dppf)Cl₂K₂CO₃Not SpecifiedExcellent Yields[1]
4-CF₃Electron-Withdrawing4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂OLower Yield[2]

Experimental Protocol for a Comparative Study

To enable a direct and reliable comparison of different substituted phenylboronic acids, it is crucial to conduct experiments under identical conditions. The following protocol provides a robust framework for such a study.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Flame-dried Schlenk flask with stir bar Reagents Add aryl halide (1.0 equiv), substituted phenylboronic acid (1.2 equiv), and base (2.0 equiv) Setup->Reagents Catalyst Add palladium catalyst and ligand Reagents->Catalyst Inert Evacuate and backfill with inert gas (3x) Catalyst->Inert Solvent Add degassed solvent Inert->Solvent Heating Stir at desired temperature Solvent->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with organic solvent, wash with water and brine Cooling->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Remove solvent under reduced pressure Drying->Concentration Purification Purify by flash column chromatography Concentration->Purification

Caption: A standardized workflow for the comparative study of substituted phenylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 4-methylphenylboronic acid, 4-fluorophenylboronic acid, 4-cyanophenylboronic acid, 1.2 mmol, 1.2 equiv each)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[1]

  • Solvent (e.g., Toluene/Water 4:1, degassed)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]

  • Catalyst Addition: Add the palladium catalyst (0.05 mmol) to the flask.[1]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[2] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

By following this standardized protocol for each substituted phenylboronic acid, researchers can generate reliable and directly comparable data, leading to a deeper understanding of substituent effects in their specific systems.

Conclusion

The electronic nature of substituents on phenylboronic acids exerts a significant influence on the efficiency of the Suzuki-Miyaura cross-coupling reaction. While electron-donating groups generally enhance reactivity by increasing the nucleophilicity of the boronate species, the effect of electron-withdrawing groups is more nuanced and can be modulated by the careful selection of reaction conditions. A systematic and comparative experimental approach, as outlined in this guide, is essential for elucidating these effects and for the rational optimization of this powerful synthetic transformation. By understanding the interplay between substrate electronics and reaction parameters, researchers can unlock the full potential of the Suzuki coupling in the synthesis of complex molecules for a wide range of applications.

References

A Researcher's Guide to Validating Suzuki Coupling Products with 3-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the synthesis of novel therapeutics and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The formation of biaryl structures is a cornerstone of modern medicinal chemistry, and the choice of boronic acid is a critical parameter influencing reaction outcomes. This guide provides an in-depth analysis of validating product formation when using 3-ethylphenylboronic acid, a common yet nuanced building block. We will explore the causality behind experimental choices, present a self-validating workflow, and compare outcomes with alternative reagents, grounding our discussion in established analytical techniques.

The Significance of this compound in Suzuki Coupling

This compound is a versatile reagent in Suzuki-Miyaura couplings. The ethyl group at the meta-position introduces a moderate electron-donating effect through hyperconjugation, which can influence the nucleophilicity of the boronic acid and, consequently, the rate of the transmetalation step in the catalytic cycle.[4] Unlike ortho-substituted boronic acids, the meta-position of the ethyl group presents minimal steric hindrance, generally leading to high coupling efficiency with a broad range of aryl halides.[5] However, precise validation is crucial to confirm successful coupling and rule out common side reactions such as homocoupling or protodeboronation.[6]

A Mechanistic Framework for Rational Validation

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for designing a robust validation strategy. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6] The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to occur.[1][2][7][8][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Boronate R²-B(OR)₃⁻ Boronate->Transmetalation + M⁺ Base_Activation Base Activation of This compound Base_Activation->Boronate Validation_Workflow cluster_reaction Synthesis cluster_workup Purification cluster_analysis Validation Reaction Suzuki Coupling Reaction (this compound + 4-Bromoanisole) TLC TLC Analysis (Reaction Monitoring & Purity Check) Reaction->TLC Crude Sample Workup Aqueous Workup (Phase Separation) Purification Flash Column Chromatography Workup->Purification NMR ¹H & ¹³C NMR Spectroscopy (Structure Confirmation) Purification->NMR Purified Fractions MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS HPLC HPLC Analysis (Final Purity Assessment) Purification->HPLC TLC->Workup Reaction Complete

References

A Comparative Guide to the Suzuki-Miyaura Coupling: Performance of 3-Ethylphenylboronic Acid with Diverse Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals and advanced materials.[3][4] At the heart of this reaction are the organoboron reagents and the organic halides. This guide provides an in-depth comparison of the performance of a common building block, 3-ethylphenylboronic acid, with various classes of aryl halides (iodides, bromides, chlorides) and pseudo-halides (triflates), offering field-proven insights and experimental data to inform your synthetic strategy.

The Engine of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is governed by a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The nature of the aryl halide (Ar-X) profoundly impacts the initial and often rate-determining step, the oxidative addition, where the Pd(0) catalyst inserts into the carbon-halide bond.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L₂-Ar' pd_complex->biaryl_pd_complex Ar'-B(OH)₂ (activated) transmetalation Transmetalation biaryl_pd_complex->pd0 product Ar-Ar' biaryl_pd_complex->product reductive_elimination Reductive Elimination reactants Ar-X + Ar'-B(OH)₂ base Base

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Performance with Aryl Iodides: The Most Reactive Partner

Aryl iodides are the most reactive electrophiles in Suzuki-Miyaura couplings due to the relatively weak carbon-iodine bond, which facilitates a rapid oxidative addition step.[1][2] This high reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Experimental Insights: Couplings with this compound and various aryl iodides consistently proceed to high yields. Both electron-rich and electron-deficient aryl iodides are excellent substrates.[6] The primary challenge is often not achieving the reaction, but rather preventing side reactions like homocoupling of the boronic acid, especially if the reaction is overheated or the catalyst is not sufficiently active.

Comparative Data: this compound with Aryl Iodides

Aryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002~95%[3] (General Protocol)
4-IodotolueneBio-Pd (cat.)NoneNa₂CO₃EtOH/H₂O50296%[6]
4-IodoanisolePd(OAc)₂ (2)TPPTSK₂CO₃H₂O/ACN7024High[7]

Representative Protocol: Coupling of 4-Iodotoluene

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodotoluene (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[3]

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[3]

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours.[3]

  • Work-up: Cool to room temperature, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl.

Performance with Aryl Bromides: The Workhorse Substrate

Aryl bromides are the most commonly used halides in Suzuki-Miyaura couplings, offering a good balance of reactivity and stability.[8] While more stable than iodides, the C-Br bond is still readily activated by standard palladium catalysts, making them highly versatile and cost-effective coupling partners.

Experimental Insights: The coupling of this compound with aryl bromides is generally robust and high-yielding.[9][10] These reactions may require slightly higher temperatures or longer reaction times compared to aryl iodides. The choice of ligand becomes more critical to ensure efficient oxidative addition and prevent catalyst decomposition. Electron-rich phosphine ligands are often beneficial.

Comparative Data: this compound with Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(II) complex (1)DPPA-typeCs₂CO₃Dioxane801288-99%[9]
4-BromoacetophenonePd(II) complex (cat.)PhosphineCs₂CO₃DMF/H₂O1001High[8][11]
BromobenzenePd-1 complex (cat.)PhosphineK₂CO₃Dioxane1001894%[12]

Performance with Aryl Chlorides: The Challenging but Economical Choice

Aryl chlorides are attractive substrates due to their low cost and wide availability. However, the strength of the C-Cl bond presents a significant hurdle for the oxidative addition step, making them the least reactive of the common aryl halides.[1][2]

Experimental Insights: Successfully coupling this compound with aryl chlorides requires more specialized catalytic systems. The key to success lies in the ligand choice. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[13][14][15] These ligands stabilize the Pd(0) center, increase its electron density, and promote the difficult C-Cl bond cleavage. Higher temperatures and stronger bases are also typically required.

Comparative Data: this compound with Aryl Chlorides

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd₂(dba)₃ (1-2)P(t-Bu)₃ (1-4)Cs₂CO₃Dioxane8024High[13][15]
4-ChloroacetophenonePd(OAc)₂ (cat.)NHC precursorK₂CO₃DMF/H₂O80174-98%[16]
ChlorobenzenePd-MCM-41 (cat.)None (het.)Cs₂CO₃Toluene11024~80%[17]

Performance with Aryl Triflates: The Halide Alternatives

Aryl triflates (Ar-OTf), derived from phenols, are excellent alternatives to aryl halides. The triflate group is a superb leaving group, and its reactivity in oxidative addition is generally considered to be between that of an iodide and a bromide (I > OTf > Br).[1][2]

Experimental Insights: Aryl triflates couple efficiently with this compound under mild conditions, often at room temperature.[15][18] The catalyst system Pd(OAc)₂/PCy₃ has proven particularly effective for a broad range of triflate substrates.[15] An important consideration is the potential for competitive C-O bond cleavage if other sensitive functional groups are present.

Comparative Data: this compound with Aryl Triflates

Aryl TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenyl triflatePd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄DioxaneRT12High[15][18]
Naphthyl triflatePd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄DioxaneRT12High[15][18]
4-Acetylphenyl triflatePdCl₂(dppf) (3)NoneKF·2H₂OTHF6512~90%[19]

Summary and Workflow

The choice of aryl halide significantly dictates the required reaction conditions for a successful Suzuki-Miyaura coupling with this compound. The general trend in reactivity follows the order: Iodides > Triflates > Bromides >> Chlorides .

Experimental_Workflow Figure 2: General Laboratory Workflow start Start: Reagent Preparation reagents Weigh Aryl Halide, This compound, Base, Catalyst, & Ligand start->reagents setup Assemble Glassware (Schlenk Tube/Flask) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent reaction Heat to Desired Temperature & Stir Vigorously solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Quench, Extract, Wash, & Dry Organic Phase monitor->workup purify Purify via Column Chromatography workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis end End: Pure Biaryl Product analysis->end

Caption: Figure 2: General Laboratory Workflow.

Key Takeaways for Method Development:

  • For rapid synthesis and mild conditions: Aryl iodides are the premier choice.

  • For a balance of cost and reactivity: Aryl bromides are the versatile workhorses suitable for most applications.

  • For large-scale, cost-sensitive synthesis: Aryl chlorides are ideal, provided the investment is made in developing a robust catalytic system with specialized, bulky phosphine ligands.

  • When starting from phenols: Aryl triflates provide a highly reactive and efficient entry point into the coupling reaction.

By understanding the inherent reactivity of each class of aryl halide and selecting the appropriate catalyst, ligand, and conditions, researchers can effectively leverage the Suzuki-Miyaura reaction to synthesize a vast array of 3-ethylphenyl-containing biaryls for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide: Benchmarking 3-Ethylphenylboronic Acid Against Its Boronate Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Fundamental Trade-Off Between Reactivity and Stability

For researchers and professionals in drug development and organic synthesis, the selection of an organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an in-depth comparison of 3-Ethylphenylboronic acid and its common boronate ester derivatives—specifically the Pinacol ester, N-methyliminodiacetic acid (MIDA) ester, and the corresponding potassium trifluoroborate (K-TFB) salt. The core principle explored is the trade-off between the high intrinsic reactivity of boronic acids and the superior stability and handling characteristics of their ester counterparts.[1][2] While boronic acids often facilitate faster reaction times, their susceptibility to decomposition pathways like protodeboronation can compromise yields and purity.[1][2] Boronate esters provide a robust solution, offering enhanced stability that is crucial for multi-step syntheses and high-throughput applications, albeit sometimes at the cost of reaction speed.[1][3] This guide presents the underlying chemical principles, comparative experimental data, and a decision-making framework to empower chemists to make the optimal choice for their specific synthetic challenge.

Part 1: A Physicochemical Comparison of Organoboron Reagents

The performance of an organoboron reagent in a cross-coupling reaction is a direct consequence of its inherent physical and chemical properties. Understanding these differences is the foundation for rational experimental design.

This compound: The Reactive Progenitor

This compound (C₈H₁₁BO₂) is a white solid that serves as a versatile building block in organic synthesis.[4][5][6] Its utility in Suzuki-Miyaura coupling is driven by the Lewis acidic nature of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity is also its primary liability.

  • Stability Concerns: Boronic acids are prone to several decomposition pathways. Under aqueous basic conditions, they can undergo protodeboronation, where the C-B bond is cleaved.[1] They can also dehydrate to form boroxines (cyclic anhydrides), which can complicate stoichiometry and reaction kinetics. This instability necessitates careful handling and storage, often under inert atmosphere at low temperatures, and can make achieving high purity challenging.[2]

Boronate Esters and Salts: The Stabilized Alternatives

To overcome the stability issues of boronic acids, several protected forms have been developed. These esters mask the reactive diol of the boronic acid, significantly enhancing its robustness.

  • Pinacol Esters: Formed by reacting the boronic acid with pinacol, these are arguably the most common boronate esters.[7] They are typically stable, crystalline solids that can be easily purified by column chromatography and stored for extended periods at room temperature.[1][2] While it is believed that many pinacol esters hydrolyze in situ to the active boronic acid under reaction conditions, direct transmetalation from the ester is also possible.[1][2]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability to a wide range of anhydrous reaction conditions, including chromatography.[8][9][10] This unique feature allows for the synthesis of complex molecules where the boronic acid is carried through multiple synthetic steps as a protected MIDA ester.[9] The boronic acid can then be unmasked for a final cross-coupling reaction using mild aqueous basic conditions, a concept known as "iterative cross-coupling".[9][11]

  • Potassium Trifluoroborates (K-TFB): These salts are monomeric, crystalline solids that exhibit indefinite stability to air and moisture.[12][13] Their preparation is straightforward from the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[14] K-TFB salts often provide a unique reactivity profile and serve as excellent alternatives to boronic acids, particularly for challenging substrates.[15][16]

Figure 1: Structures of this compound and Its Derivatives.

Part 2: Performance Benchmark in a Model Suzuki-Miyaura Coupling

To objectively compare these reagents, we designed a head-to-head benchmark experiment: the Suzuki-Miyaura cross-coupling of each 3-ethylphenylboron species with 4-bromoanisole.

Figure 2: Model Reaction for Benchmarking Organoboron Reagents.
Experimental Protocols

The following protocols are designed to be self-validating, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser are added the aryl halide (4-bromoanisole, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the solvent (Toluene/H₂O mixture). The system is purged with an inert gas (Nitrogen or Argon) for 10-15 minutes. The base is then added, followed by the respective organoboron reagent. The reaction is heated to the specified temperature and monitored.

Protocol 1: Using this compound

  • Reagents: 4-Bromoanisole (187 mg, 1.0 mmol), this compound (165 mg, 1.1 mmol, 1.1 eq), Pd(PPh₃)₄ (23 mg, 0.02 mmol), K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent: Toluene (5 mL) and Water (1 mL).

  • Procedure: Add reagents as per the general setup. Heat the mixture to 80°C with vigorous stirring.

  • Causality: A slight excess (1.1 eq) of the boronic acid is used to compensate for potential decomposition (e.g., boroxine formation or protodeboronation) during the reaction, ensuring the aryl halide is fully consumed.

Protocol 2: Using this compound Pinacol Ester

  • Reagents: 4-Bromoanisole (187 mg, 1.0 mmol), this compound pinacol ester (255 mg, 1.1 mmol, 1.1 eq), Pd(PPh₃)₄ (23 mg, 0.02 mmol), K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent: Toluene (5 mL) and Water (1 mL).

  • Procedure: Add reagents as per the general setup. Heat the mixture to 80°C with vigorous stirring.

  • Causality: The conditions are identical to the boronic acid protocol. The aqueous base (K₂CO₃) is crucial here as it facilitates the slow hydrolysis of the pinacol ester to the more reactive boronic acid in situ, driving the catalytic cycle forward.

Protocol 3: Using 3-Ethylphenyl MIDA Boronate

  • Reagents: 4-Bromoanisole (187 mg, 1.0 mmol), 3-Ethylphenyl MIDA boronate (290 mg, 1.1 mmol, 1.1 eq), Pd(PPh₃)₄ (23 mg, 0.02 mmol), K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent: Toluene (5 mL) and Water (2 mL).

  • Procedure: Add reagents as per the general setup. Heat the mixture to 80°C with vigorous stirring.

  • Causality: MIDA boronates require mild aqueous base for deprotection to release the free boronic acid.[10] The rate of this release controls the concentration of the active boron species in the reaction, which can minimize side reactions and improve overall efficiency, especially for sensitive substrates.[17]

G A 1. Setup Flask, Stir Bar, Condenser B 2. Add Reagents Aryl Halide, Catalyst, Solvent A->B C 3. Inert Atmosphere Purge with N₂ or Ar B->C D 4. Add Base & Boron Reagent C->D E 5. Heat Reaction (e.g., 80 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Work-up & Purification Extraction, Chromatography F->G

Figure 3: Experimental Workflow for Comparative Suzuki-Miyaura Coupling.
Comparative Data Summary

The following table summarizes representative data expected from the benchmark experiments, based on established principles of reactivity and stability.

ParameterThis compoundThis compound Pinacol Ester3-Ethylphenyl MIDA Boronate
Purity of Starting Material Variable; can be challenging to obtain >98% due to boroxine formation.High; easily purified by chromatography or recrystallization.[2]High; very stable to chromatography.[9][10]
Reaction Time (h) 1 - 23 - 54 - 6
Isolated Yield (%) 75 - 85%90 - 95%>95%
Side Products Minor amounts of homocoupled and protodeboronated starting material may be observed.Cleaner reaction profile; minimal side products.Very clean reaction profile due to slow release of the boronic acid.[17]
Handling Characteristics Requires careful storage, preferably refrigerated under inert gas.[2]Bench-stable, free-flowing crystalline solid.[1]Bench-stable, free-flowing crystalline solid.[11]

Part 3: Discussion and Decision Framework

The experimental data clearly illustrates the reactivity-stability trade-off. The boronic acid provides the fastest conversion, but its lower starting purity and propensity to decompose under reaction conditions can lead to a lower isolated yield.[1][2] Both the pinacol and MIDA esters, benefiting from higher purity and stability, deliver a cleaner reaction and a superior yield, albeit over a longer reaction time.[2]

The choice of reagent is therefore not about which is "best," but which is most appropriate for the specific synthetic context.

The Suzuki-Miyaura Catalytic Cycle

The performance of each reagent is rooted in the transmetalation step of the catalytic cycle. The base activates the organoboron species, making it sufficiently nucleophilic to transfer its organic group to the palladium center.

Suzuki_Cycle center OA Oxidative Addition center->OA T Transmetalation OA->T RE Reductive Elimination T->RE RE->center Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'-B(OR)₂ Base ArPdR->Pd0 Ar-R'

Figure 4: The Suzuki-Miyaura Catalytic Cycle.
Decision Framework for Reagent Selection

To assist in this critical choice, the following decision framework can be applied.

Decision_Tree Start Start: Choose Boron Reagent Q1 Is the boronic acid moiety needed for a multi-step synthesis? Start->Q1 Use_BA Use Boronic Acid Use_Pinacol Use Pinacol Ester Use_MIDA Use MIDA Ester Q1->Use_MIDA Yes Q2 Is maximum reaction speed the highest priority? Q1->Q2 No Q2->Use_BA Yes, and moderate yield is acceptable Q3 Is achieving the highest, cleanest yield the primary goal? Q2->Q3 No Q3->Use_BA No, a balance of speed and yield is needed Q3->Use_Pinacol Yes

Figure 5: Decision Framework for Reagent Selection.
  • Choose this compound when:

    • Rapid reaction kinetics are paramount for a high-throughput screening context.

    • The coupling partners are robust and not prone to side reactions.

    • Slightly lower yields and the potential for more complex purification are acceptable trade-offs for speed.

  • Choose the Pinacol Ester when:

    • High, reproducible yields and a clean reaction profile are critical.[2]

    • The starting material is needed for a library synthesis where purity and reliability are key.

    • The slightly longer reaction time is acceptable to ensure a successful outcome. This is the general "workhorse" choice for most applications.

  • Choose the MIDA Ester when:

    • The boron functionality must survive multiple synthetic transformations before the final cross-coupling step.[8][9]

    • Performing iterative cross-coupling to build complex molecules from smaller, bifunctional building blocks.[11]

    • The substrate is particularly sensitive and benefits from the slow, controlled release of the active boronic acid.[17]

Conclusion

The choice between this compound and its corresponding boronate esters is a strategic decision based on a clear understanding of the stability-reactivity continuum. While the free boronic acid offers the fastest reaction, its instability can be a significant drawback. For most applications requiring high yields, purity, and reproducibility, the pinacol boronate ester represents the optimal balance of performance and practicality. For advanced applications involving multi-step synthesis and the construction of complex molecular architectures, the unique stability and controlled reactivity of the MIDA boronate ester make it an unparalleled tool. By carefully considering the specific demands of the synthetic target, researchers can leverage the distinct advantages of each reagent to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 3-Ethylphenylboronic Acid Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel molecular entities is paramount. 3-Ethylphenylboronic acid is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds. The confirmation of a successful reaction is not merely a procedural step but the cornerstone of synthetic efficacy and reproducibility. This guide provides an in-depth comparison of spectroscopic techniques to validate the outcomes of reactions involving this compound, grounded in scientific principles and practical laboratory insights.

The Imperative of Orthogonal Spectroscopic Analysis

Comparative Overview of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information (¹H, ¹³C), connectivity, stereochemistry, quantitative analysis of reaction mixtures.[1][2]Quantitative, highly specific for structure elucidation, non-destructive.Lower sensitivity compared to MS, requires soluble samples in deuterated solvents.[3]
FT-IR Spectroscopy Identification of functional groups, confirmation of the disappearance of reactants and appearance of product-specific bonds.[4][5][6]Fast, simple sample preparation, works for solids, liquids, and gases.Provides limited structural information, not suitable for complex mixture analysis.
Mass Spectrometry Molecular weight determination, elemental composition (High-Resolution MS), identification of byproducts and impurities.[7][8][9]Extremely sensitive, high throughput, can be coupled with chromatographic separation (LC-MS, GC-MS).[7][10]Can be destructive, may require derivatization for certain compounds, provides limited structural information on its own.

In-Depth Analysis of a Model Reaction: The Suzuki-Miyaura Coupling of this compound

To illustrate the comparative power of these techniques, we will consider a model Suzuki-Miyaura reaction between this compound and bromobenzene to form 3-ethylbiphenyl.

References

Kinetic studies of 3-Ethylphenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Profile of 3-Ethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Beyond Synthesis to Mechanistic Understanding

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] While its synthetic utility is well-established, a deeper, quantitative understanding of the reaction kinetics is paramount for process optimization, catalyst development, and rational reaction design.[5]

This guide provides a comprehensive kinetic comparison of this compound against other common arylboronic acids. As a senior application scientist, the objective is not merely to present data but to illuminate the underlying principles governing reactivity. We will dissect how the electronic and steric profile of this compound dictates its performance within the catalytic cycle, offering a predictive framework for researchers in the field. Every protocol described herein is designed as a self-validating system, ensuring that the insights are both theoretically sound and experimentally reproducible.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The overall rate of the reaction is typically governed by the slowest step in this cycle, often the transmetalation phase.[7] It is at this critical juncture that the choice of boronic acid exerts its most profound influence.

  • Oxidative Addition : A low-valent Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The electronic and steric properties of the boronic acid's substituent are critical determinants of this step's rate.

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)2 Base ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Kinetic_Workflow cluster_prep Preparation cluster_execution Reaction & Sampling cluster_analysis Analysis Setup 1. Assemble Reactants (Ar-Br, Boronic Acid, Base, Ligand, Int. Std.) in Schlenk Flask Inert 2. Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Initiate 4. Add Catalyst at T=0 (Start Stirring & Heating) Solvent->Initiate Sample 5. Withdraw Aliquots at Timed Intervals Initiate->Sample Quench 6. Quench Aliquots Immediately Sample->Quench Analyze 7. Analyze Samples (HPLC/GC) Quench->Analyze Plot 8. Plot [Product] vs. Time Analyze->Plot Rate 9. Determine Initial Rate from Slope Plot->Rate

References

A Comparative Guide to LC-MS Methods for the Analysis of 3-Ethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. 3-Ethylphenylboronic acid is a key building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The ability to accurately quantify this reactant and its consumption, alongside the formation of products and potential byproducts, is critical. This guide provides an in-depth comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of this compound reactions, offering insights into their principles, practical implementation, and relative performance.

The Analytical Challenge: The Nuances of Boronic Acid Analysis

Boronic acids, including this compound, present unique challenges for LC-MS analysis. Their propensity to undergo dehydration to form cyclic boroxine anhydrides, coupled with their potential for poor ionization efficiency in electrospray ionization (ESI), can complicate quantification and reproducibility.[1] Furthermore, in reversed-phase chromatography, the polar nature of boronic acids can lead to poor retention on conventional C18 columns, while their pinacol esters, common synthetic precursors, are susceptible to on-column hydrolysis.[2][3] A robust analytical method must navigate these challenges to provide accurate and reliable data.

This guide will compare two primary approaches:

  • Direct Analysis by Reversed-Phase LC-MS/MS: A straightforward method leveraging a modern C18 column with optimized mobile phases for the direct quantification of underivatized this compound.

  • Derivatization-Based LC-MS/MS: An approach that enhances sensitivity and chromatographic performance by chemically modifying the boronic acid prior to analysis.

Method 1: Direct Analysis of Underivatized this compound

Direct analysis offers the advantage of speed and simplicity, minimizing sample preparation time.[1] The key to a successful direct analysis method lies in the careful selection of chromatographic conditions and mass spectrometry parameters to overcome the inherent challenges of boronic acid analysis. The use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and throughput.

Rationale and Experimental Design

The primary goal is to achieve adequate retention of the polar this compound on a reversed-phase column while ensuring its stability and promoting efficient ionization. The choice of a C18 column with a stationary phase designed to retain polar analytes is crucial. For the mobile phase, a slightly basic pH can deprotonate the boronic acid, improving its retention and promoting negative ion formation in the mass spectrometer.[4] Ammonium acetate or ammonium hydroxide are common choices for this purpose.[1][4]

Mass spectrometric detection is typically performed using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[5][6] Electrospray ionization (ESI) in negative mode is often preferred for underivatized boronic acids.[4]

direct_analysis_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Reaction Aliquot dilute Dilute with Mobile Phase A sample->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC Injection filter->hplc Inject column Reversed-Phase C18 Column (e.g., Agilent Poroshell HPH C18) hplc->column ms Triple Quadrupole MS (ESI Negative, MRM) column->ms chromatogram Generate Chromatogram ms->chromatogram Acquire Data integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Workflow for Direct LC-MS/MS Analysis.
Experimental Protocol: Direct Analysis

  • Sample Preparation:

    • Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 mixture of acetonitrile and water.

    • Vortex the sample for 30 seconds.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Agilent Poroshell HPH C18, 2.7 µm, 4.6 x 150 mm.[4]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transition (Hypothetical for this compound, MW 149.99): Q1: 149.0 m/z -> Q3: 105.0 m/z (loss of B(OH)2). Note: Specific transitions must be optimized experimentally.

Method 2: Derivatization-Based LC-MS/MS Analysis

For applications requiring higher sensitivity, such as the detection of trace-level residual this compound, derivatization can be a powerful strategy.[6][7] This approach involves reacting the boronic acid with a suitable agent to form a more stable, less polar, and more readily ionizable derivative. A common derivatization strategy for boronic acids is the formation of a stable cyclic ester with a diol, such as N-methyliminodiacetic acid (MIDA).[7]

Rationale and Experimental Design

The formation of a MIDA boronate ester serves several purposes. It protects the reactive boronic acid group, preventing the formation of boroxines and improving stability.[7] The resulting derivative is typically less polar than the parent boronic acid, leading to better retention and peak shape in reversed-phase chromatography. Crucially, the derivatization tag can enhance ESI efficiency, leading to a significant increase in signal intensity and thus lower limits of detection.[6]

The derivatization reaction is typically straightforward and can be performed at room temperature. The subsequent LC-MS/MS analysis is then optimized for the properties of the derivative. Due to the increased hydrophobicity, a standard C18 column and a conventional water/acetonitrile mobile phase system, often with a formic acid modifier to promote positive ion formation, can be employed.

derivatization_workflow cluster_prep Sample Preparation & Derivatization cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Reaction Aliquot derivatize Add Derivatizing Agent (e.g., MIDA) & React sample->derivatize dilute Dilute with Mobile Phase A derivatize->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC Injection filter->hplc Inject column Reversed-Phase C18 Column (e.g., Waters Acquity BEH C18) hplc->column ms Triple Quadrupole MS (ESI Positive, MRM) column->ms chromatogram Generate Chromatogram ms->chromatogram Acquire Data integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Workflow for Derivatization-Based LC-MS/MS Analysis.
Experimental Protocol: Derivatization-Based Analysis

  • Derivatization:

    • To a 10 µL aliquot of the reaction mixture (in an appropriate solvent like DMSO or ACN), add 50 µL of a 1 mg/mL solution of N-methyliminodiacetic acid (MIDA) in DMSO.

    • Add 10 µL of a suitable base (e.g., pyridine) to catalyze the reaction.

    • Allow the reaction to proceed at room temperature for 30 minutes.[7]

    • Dilute the reaction mixture with 930 µL of a 50:50 mixture of acetonitrile and water.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Conditions:

    • HPLC System: Waters Acquity UPLC I-Class or equivalent.

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition (Hypothetical for 3-Ethylphenyl-MIDA boronate): To be determined based on the exact mass of the derivative, but would involve a characteristic fragmentation pattern.

Performance Comparison

The choice between direct and derivatization-based methods often depends on the specific requirements of the analysis, such as the need for high throughput versus ultimate sensitivity. The following table provides a comparative summary of expected performance characteristics for the two methods, based on data from similar analyses in the literature.[1][5][6]

ParameterDirect Analysis MethodDerivatization-Based MethodJustification
Limit of Quantification (LOQ) ~1.0 µg/mL[1]~1-5 ng/mL (as ppm in matrix)[6]Derivatization significantly enhances ionization efficiency and signal-to-noise.
Linearity (R²) >0.99[5]>0.99[6]Both methods can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 5%< 5%Both methods are capable of high precision with proper system suitability checks.
Sample Preparation Time ~5 minutes~40 minutesThe derivatization step adds significant time to the sample preparation workflow.
Method Robustness ModerateHighDerivatization can mitigate issues with boronic acid instability, leading to a more robust method.
Applicability Reaction monitoring, purity assessmentTrace-level impurity analysis, residual starting material quantificationThe higher sensitivity of the derivatization method makes it ideal for trace analysis.

Conclusion and Recommendations

Both direct and derivatization-based LC-MS methods offer viable solutions for the analysis of this compound reactions.

The Direct Analysis Method is well-suited for routine reaction monitoring where high throughput is desired and the concentration of this compound is relatively high. Its simplicity and speed are major advantages, allowing for rapid feedback on reaction progress.[1]

The Derivatization-Based Method is the superior choice when ultimate sensitivity is required.[6][7] For applications such as quantifying residual this compound as a potential genotoxic impurity in a final drug substance, the enhanced sensitivity and robustness provided by derivatization are indispensable.

Ultimately, the selection of the most appropriate method will depend on a careful consideration of the analytical objectives, required sensitivity, and available resources. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for the intended purpose.[4]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The management of chemical waste, particularly for specialized reagents like 3-Ethylphenylboronic acid, is not merely a procedural task but a cornerstone of responsible science. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and significant regulatory penalties. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, moving beyond simple instructions to explain the causality and scientific principles behind each recommendation.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. This compound is an irritant and must be handled with care to prevent exposure. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Mandatory Personal Protective Equipment (PPE)

Proper disposal begins with personal protection. Handling this compound requires a stringent PPE protocol to shield against direct contact and inhalation.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]Protects against splashes of solutions or accidental contact with solid dust, which can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[6][7]Prevents skin contact, which can cause irritation.[4][5] Gloves should be inspected before use and disposed of as contaminated waste after handling.
Body Protection A lab coat or chemical-resistant apron.[1][7]Minimizes the risk of contamination to personal clothing and underlying skin.
Respiratory Protection Not typically required when handled within a functioning chemical fume hood.[6]A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.[1]

Hazard Classification Summary

The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS), which informs the necessary handling and disposal precautions.[4]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][5]

Part 2: The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash receptacles.[1] This is mandated by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]

Step 1: Waste Characterization and Segregation

All chemical waste must be properly characterized and segregated to prevent dangerous reactions.[1][10] this compound waste should be collected in a dedicated waste stream.

  • Causality: Never mix boronic acid waste with other chemical waste streams, especially strong oxidizing agents, strong bases, or bleach.[1][2] Such mixing can trigger exothermic or violent reactions, potentially leading to the release of toxic gases or vessel pressurization.

Step 2: Containerization and Labeling

Proper containment is a critical control point in the waste management lifecycle, governed by OSHA and EPA standards.[11][12]

  • Select a Compatible Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid for unused this compound powder or contaminated solids (e.g., weighing paper, gloves, wipes).[7][13]

    • Liquid Waste: Use a compatible, leak-proof liquid waste container, ensuring the material is compatible with the solvent used. For instance, strong acids should not be stored in certain plastic bottles.[14]

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[1][6]

    • The full chemical name: "this compound" .[1]

    • If in solution, list the solvent(s) and approximate concentration.[6]

    • An indication of the hazards (e.g., "Irritant").[6]

Step 3: On-Site Accumulation and Storage

Waste containers must be kept closed at all times except when waste is being added.[8][12] Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat sources, drains, and incompatible materials.[1][11]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by professionals. Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][2] Complete all required waste manifest forms accurately to ensure a compliant "cradle to grave" chain of custody as required by the EPA.[12][15]

Part 3: Decontamination of Empty Containers

Empty chemical containers are not truly empty; they retain residue that must be properly managed before the container can be disposed of or recycled.[1]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction, or a small amount of acetone or ethanol).[1][16] Crucially, the first rinseate must be collected and disposed of as hazardous waste. [1][16] Add this rinseate to your designated liquid hazardous waste container for this compound.

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Container Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (like the back of the fume hood). Deface or remove the original label. The clean, decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a calm and methodical response is essential to ensure safety.

  • Alert and Evacuate: Immediately alert personnel in the area.[17] If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Part 1.[17]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[6][18] Use spill socks or an inert absorbent material like vermiculite or sand to create a dike around the spill.

  • Clean Up the Spill:

    • For Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[2][19]

    • For Liquid Spills: Use an inert absorbent material to soak up the spill. Work from the outside in to prevent spreading.[17] Place the contaminated absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[17] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, as required by your laboratory's Chemical Hygiene Plan.[6][20]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing different forms of this compound waste.

G Start Generated this compound Waste Solid Solid Waste (Unused reagent, contaminated solids) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Container Empty Reagent Container Start->Container Spill Spill Debris Start->Spill CollectSolid Collect in a labeled, sealable solid waste container. Solid->CollectSolid CollectLiquid Collect in a labeled, compatible liquid waste container. Liquid->CollectLiquid Rinse Triple-rinse with appropriate solvent. Container->Rinse CollectSpill Collect debris in a labeled, sealable solid waste container. Spill->CollectSpill Labeling Label as 'Hazardous Waste' with full chemical name. CollectSolid->Labeling CollectLiquid->Labeling Rinseate Collect first rinseate as hazardous liquid waste. Rinse->Rinseate DisposeContainer Deface label and dispose of clean, dry container in appropriate recycling. Rinse->DisposeContainer CollectSpill->Labeling Store Store in designated Satellite Accumulation Area. Labeling->Store Pickup Arrange for pickup by EHS or licensed contractor. Store->Pickup Rinseate->CollectLiquid

References

Navigating the Synthesis of 3-Ethylphenylboronic Acid: A Practical Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 3-Ethylphenylboronic acid is a valuable reagent, a key building block in the intricate architecture of novel therapeutics and advanced materials. However, its utility is matched by a need for meticulous handling. This guide moves beyond mere procedural lists to provide a deep, experience-driven understanding of why specific precautions are paramount. We will explore the essential personal protective equipment (PPE), engineering controls, and operational protocols that ensure both your safety and the integrity of your research.

Understanding the Risks: More Than Just a White Powder

This compound, while appearing as a simple solid, presents a triad of potential hazards that dictate our safety protocols: skin and eye irritation, potential respiratory tract irritation, and a hygroscopic nature that can impact experimental reproducibility.[1][2][3][4][5] The boronic acid functional group itself warrants careful handling, as prolonged exposure can lead to irritation.[6][7] Furthermore, like many boronic acids, it can be sensitive to air and moisture, which can affect its reactivity and the outcome of your experiments.[8][9][10]

Our approach to safety is therefore built on a foundation of proactive prevention, ensuring that every step, from weighing the compound to quenching the final reaction, is deliberate and informed.

The Shield of Protection: Your Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a critical risk mitigation strategy. Each component of your protective ensemble plays a specific role in safeguarding you from the hazards of this compound.

PPE ComponentSpecificationRationale for Use with this compound
Eye Protection Chemical splash goggles with a snug fit.[11] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[12][13]Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[1][2][3][4][5]
Hand Protection Nitrile gloves are the standard for handling this compound in most laboratory settings.[13][14][15] For prolonged handling or when working with solutions, consider double-gloving.Provides a barrier against skin contact, preventing irritation.[1][2][3][4][5] Nitrile offers good resistance to a range of solvents commonly used with boronic acids.[13][15]
Body Protection A flame-resistant laboratory coat is mandatory.[14] Ensure it is fully buttoned.Protects your skin and personal clothing from spills and contamination.[12]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a fume hood.[1] If weighing out large quantities of the powder where dust generation is likely, a NIOSH-approved N95 respirator is recommended.[11][12]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1][2][3][4][5]

Engineering Controls: Creating a Safe Workspace

Your immediate environment is your first line of defense. Proper engineering controls are non-negotiable for the safe handling of this compound.

  • Chemical Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood.[14] This is critical to prevent the inhalation of any airborne powder and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working atmosphere.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines a standard procedure for weighing and dissolving this compound, integrating safety at every step.

Objective: To safely and accurately prepare a solution of this compound for a subsequent reaction.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Clean, dry glassware (e.g., round-bottom flask with a stir bar)

  • Spatula

  • Weighing paper or boat

  • Septum

  • Nitrogen or Argon gas supply

  • Syringes and needles

Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Hood Verify Fume Hood Functionality Prep->Hood Weigh Weigh this compound Hood->Weigh Transfer Transfer to Flask Weigh->Transfer Add_Solvent Add Anhydrous Solvent Transfer->Add_Solvent Inert Establish Inert Atmosphere Add_Solvent->Inert Quench Quench Residual Reagent Inert->Quench Dispose Dispose of Waste Quench->Dispose Decontaminate Decontaminate Glassware & Surfaces Dispose->Decontaminate Remove_PPE Remove PPE Decontaminate->Remove_PPE

Caption: Workflow for the safe handling of this compound.

Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly. The sash should be at the appropriate working height.

    • Gather all necessary chemicals and equipment and place them in the fume hood.

  • Weighing and Transfer:

    • Tare a clean, dry weighing boat on an analytical balance inside the fume hood.

    • Carefully dispense the desired amount of this compound onto the weighing boat using a clean spatula. Avoid generating dust.

    • Record the exact mass.

    • Carefully transfer the weighed solid into the reaction flask.

  • Dissolution and Inerting:

    • Add the anhydrous solvent to the flask.

    • If the subsequent reaction is air-sensitive, seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for several minutes.[8][9][10][16] This is crucial as moisture and oxygen can decompose the boronic acid and affect your reaction yield.

Spill Management and Disposal: A Responsible Conclusion

Accidents can happen, but a well-defined plan can mitigate their impact.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the absorbed material into a designated waste container.

    • Wipe the area with a damp cloth, and then decontaminate the surface.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Follow the instructions of trained emergency personnel.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.[17]

  • Unused or waste solutions of this compound should be collected in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.[6][17]

  • Follow all institutional and local regulations for hazardous waste disposal.[7]

By adhering to these guidelines, you can confidently and safely utilize this compound in your research, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.